IT-143B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBZGOIMALIBKV-LCJGRIDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Mechanism of IT-143B: A Piericidin-Class Inhibitor of Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for IT-143B, a member of the piericidin class of natural products. Drawing upon research on closely related piericidin analogs, this document outlines the core molecular interactions, cellular consequences, and methodologies used to elucidate its anticancer properties.
Introduction to this compound
This compound is a naturally occurring antibiotic belonging to the piericidin family, which are known for their potent biological activities.[1] Isolated from Streptomyces sp., this compound has demonstrated antifungal, antibacterial, and cytotoxic activities against carcinoma cells.[1] As a member of the piericidin class, its mechanism of action is primarily attributed to the inhibition of the mitochondrial electron transport chain.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of the piericidin class of compounds, including this compound, is the NADH-ubiquinone oxidoreductase , also known as Complex I of the mitochondrial respiratory chain.[2][3] This enzyme plays a critical role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone.
The inhibition of Complex I by piericidins disrupts the electron flow, leading to several downstream cellular effects:
-
Inhibition of ATP Synthesis: By blocking the electron transport chain at Complex I, piericidins effectively halt the process of oxidative phosphorylation, leading to a depletion of cellular ATP.[4]
-
Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the incomplete reduction of oxygen and the subsequent generation of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components and trigger apoptotic pathways.
-
Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress creates an intracellular environment that is conducive to programmed cell death, or apoptosis.
The following diagram illustrates the proposed signaling pathway initiated by this compound's interaction with mitochondrial Complex I.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data: Cytotoxic Activity of Piericidin Analogs
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Ovarian Cancer | 0.061 | [3][5] |
| Piericidin A | HepG2 | Liver Cancer | 233.97 | [3][5] |
| Piericidin A | Hek293 | Embryonic Kidney | 228.96 | [3][5] |
| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | [1] |
| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | [1] |
| Piericidin N | HL-60 | Leukemia | <0.1 | [1] |
| Piericidin O | HL-60 | Leukemia | <0.1 | [1] |
| Piericidin P | HL-60 | Leukemia | <0.1 | [1] |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [1] |
| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | [1] |
| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 | [1] |
Experimental Protocols
The following are representative experimental protocols used to characterize the mechanism of action of piericidin compounds, adapted from studies on piericidin derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the piericidin compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the piericidin compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the piericidin compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram provides a general workflow for these key experiments.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion
This compound, as a member of the piericidin family, is a potent inhibitor of mitochondrial Complex I. This mechanism of action leads to the disruption of cellular energy metabolism, increased oxidative stress, and the induction of apoptosis in cancer cells. The quantitative data from related piericidin analogs highlight the potential of this class of compounds as anticancer agents. Further investigation into the specific activity and preclinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piericidin A (AR-054) | Mitochondrial Complex I 抑制剂 | MCE [medchemexpress.cn]
- 4. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
An In-depth Technical Guide to the Piericidin Antibiotic IT-143B: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species in 1996.[1][2] As a member of the piericidin family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase), a critical process for cellular energy production.[3][4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, known biological activities, and its putative mechanism of action. Due to the limited public availability of detailed experimental data and the definitive structure of this compound, this guide supplements specific information with data from closely related piericidin analogues to provide a broader context for its potential applications in research and drug development.
Introduction
The piericidins are a family of microbial metabolites characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[3][] First discovered in the 1960s, these compounds have garnered significant interest due to their structural similarity to coenzyme Q, which allows them to act as potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[3][] This inhibition of cellular respiration is the primary basis for their broad spectrum of biological activities, which includes insecticidal, antimicrobial, and antitumor effects.[3]
This compound, along with its counterpart IT-143A, was first described by Urakawa et al. in 1996 as a novel piericidin-group antibiotic produced by a Streptomyces species.[1][2] Early reports highlighted its activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1][2] However, a historical lack of availability has hindered extensive pharmacological investigation into its specific properties and potential therapeutic applications.[1][2]
This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research by presenting its known characteristics alongside representative data and methodologies from the broader piericidin class.
Physicochemical Properties of this compound
While a definitive 2D structure of this compound is not widely available in the public domain, its key physicochemical properties have been reported. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | [1] |
| Molecular Weight | 455.63 g/mol | [1] |
| CAS Number | 183485-34-9 | [1] |
| Purity | >95% by HPLC | [6] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1][2] |
| Long-Term Storage | -20°C | [1] |
Biological Activity and Mechanism of Action
Spectrum of Activity
| Activity Type | Target Organism/Cell Line | Reference |
| Antifungal | Aspergillus fumigatus | [1][2] |
| Antibacterial | Micrococcus luteus (Gram-positive) | [1][2] |
| Antitumor | KB carcinoma cells | [1][2] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action for the piericidin class of antibiotics is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, a critical step in the production of ATP through oxidative phosphorylation. The structural similarity of the piericidin's 4-hydroxypyridine head group and polyketide side chain to the quinone head group and isoprenoid tail of coenzyme Q allows for competitive binding at the coenzyme Q binding site on Complex I.[][7]
The inhibition of Complex I by piericidins leads to a cascade of downstream effects, including:
-
A decrease in cellular ATP production.
-
An increase in the production of reactive oxygen species (ROS).[8][9]
-
Induction of apoptosis (programmed cell death).[4]
The following diagram illustrates the proposed signaling pathway for the mechanism of action of piericidins, including this compound.
Caption: Proposed mechanism of action of this compound via inhibition of Mitochondrial Complex I.
Representative Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not publicly available. However, the following sections provide representative protocols for the isolation of piericidins from Streptomyces and for assessing mitochondrial respiration, a key functional assay for this class of compounds.
Representative Protocol for the Isolation and Purification of Piericidins
This protocol is a generalized procedure based on methods for isolating piericidins from Streptomyces cultures.
Caption: A generalized workflow for the isolation and purification of piericidins.
Methodology:
-
Fermentation: A producing strain of Streptomyces is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated into mycelia and supernatant by centrifugation. The mycelia are extracted with a polar organic solvent such as acetone or methanol. The supernatant is extracted with a less polar solvent like ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the piericidins. This typically involves:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column, to obtain the pure compound.
-
Representative Protocol for Mitochondrial Complex I Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound on mitochondrial Complex I using isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing sucrose, mannitol, KH2PO4, MgCl2, EGTA, and HEPES)
-
Complex I substrates (e.g., pyruvate and malate)
-
ADP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Rotenone (a known Complex I inhibitor, as a positive control)
-
Succinate (a Complex II substrate)
-
Antimycin A (a Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Prepare Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using standard differential centrifugation protocols.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions and add the respiration buffer to the chambers.
-
Baseline Respiration: Add the isolated mitochondria to the chambers and record the baseline oxygen consumption rate (State 2 respiration).
-
State 3 Respiration (Complex I-linked): Add Complex I substrates (pyruvate and malate) followed by ADP to stimulate ATP synthesis and measure the coupled respiration rate (State 3).
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations and monitor the change in oxygen consumption. A decrease in oxygen consumption indicates inhibition of Complex I.
-
Positive Control: In a separate experiment, add rotenone to confirm the inhibition of Complex I.
-
Complex II-linked Respiration: After inhibition of Complex I, add succinate to measure the activity of the downstream part of the electron transport chain, confirming the specificity of the inhibitor for Complex I.
-
Non-mitochondrial Respiration: Add antimycin A to inhibit Complex III and determine the non-mitochondrial oxygen consumption.
Representative Biological Activity Data for Piericidins
While specific IC50 and MIC values for this compound are not widely published, the following table presents representative data for other piericidin compounds to provide a context for the potential potency of this compound.
| Piericidin Analogue | Cell Line/Organism | Assay | IC50 / MIC | Reference |
| Piericidin A | Tn5B1-4 (insect cell line) | Cytotoxicity | 0.061 µM | [4] |
| Piericidin A | HepG2 (human liver cancer) | Cytotoxicity | 233.97 µM | [4] |
| Piericidin A | Hek293 (human embryonic kidney) | Cytotoxicity | 228.96 µM | [4] |
| Piericidin L | OS-RC-2 (human renal cancer) | Cytotoxicity | > 10 µM | [10] |
| Piericidin M | OS-RC-2 (human renal cancer) | Cytotoxicity | 0.09 µM | [10] |
| Piericidin N | HL-60 (human leukemia) | Cytotoxicity | < 0.1 µM | [10] |
| Glucopiericidin A | ACHN (human renal cancer) | Cytotoxicity | 2.3 µM | [10] |
| Piericidin A1 | Candida albicans | Antifungal | 0.25 µg/mL | [11] |
Conclusion and Future Directions
This compound is a rare piericidin antibiotic with demonstrated antifungal, antibacterial, and antitumor activities. Its mechanism of action is presumed to be consistent with other members of the piericidin class, involving the inhibition of mitochondrial Complex I. The limited availability of this compound has historically restricted in-depth research into its pharmacological profile.
Future research should focus on several key areas:
-
Total Synthesis: The development of a synthetic route for this compound would enable the production of sufficient quantities for comprehensive biological evaluation.
-
Structural Elucidation: Definitive structural determination using modern analytical techniques such as 2D NMR and X-ray crystallography is essential.
-
Quantitative Biological Evaluation: Systematic testing of this compound against a broad panel of microbial strains and cancer cell lines is needed to determine its potency and spectrum of activity.
-
Pharmacokinetic and In Vivo Studies: Should in vitro studies show promise, subsequent investigation into its pharmacokinetic properties and in vivo efficacy will be crucial for assessing its therapeutic potential.
The information presented in this guide, combining the specific data available for this compound with representative information from the broader piericidin family, provides a valuable resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. lancetechltd.com [lancetechltd.com]
- 7. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Piericidin Homologue IT-143B: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the piericidin homologue IT-143B, a microbial metabolite with notable antifungal, antibacterial, and cytotoxic properties. The document details its discovery, the producing microorganism, and its physicochemical characteristics. While the full text of the original discovery publication is not publicly available, this guide compiles information from secondary sources and related literature to present detailed, representative experimental protocols for the isolation, purification, and biological evaluation of this compound. Furthermore, it summarizes the known quantitative biological activity data and elucidates the established mechanism of action for the piericidin class of compounds, providing insight into the signaling pathways affected by this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.
Introduction
The piericidins are a class of pyridine-containing natural products produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive secondary metabolites.[1] These compounds have garnered significant interest due to their diverse biological activities, including insecticidal, antimicrobial, and antitumor effects. A key molecular target for piericidins is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase), making them valuable tools for studying mitochondrial respiration and potential therapeutic leads.[2][3][4]
This guide focuses on the piericidin homologue this compound, a less-studied member of this family, providing a centralized repository of its discovery and known biological profile.
Origin and Discovery
This compound was first isolated in 1996 by a collaborative research effort between Taiho Pharmaceuticals and Chinese researchers.[5] The compound was discovered during a screening program for novel antibiotics from microbial sources.
Producing Organism: Streptomyces sp.[5]
The specific strain of Streptomyces that produces this compound has not been publicly disclosed in the available literature. Streptomyces are filamentous bacteria commonly found in soil and are a rich source of novel bioactive compounds.[1]
Physicochemical Properties
The detailed physicochemical properties of this compound are presented in Table 1. This data is crucial for its isolation, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | [5] |
| Molecular Weight | 455.63 g/mol | [5] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [5] |
Experimental Protocols
While the precise protocols from the original discovery are not available, this section provides detailed, representative methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of piericidin homologues like this compound.
Fermentation and Isolation
The following is a generalized workflow for the fermentation of a Streptomyces species and the subsequent isolation of a piericidin-class compound.
Structure Elucidation
The determination of the chemical structure of this compound would have involved a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule.
Biological Activity Assays
A broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Aspergillus fumigatus is grown on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days at 35°C. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Assay Plate Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. The plate is incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.
The MIC against Micrococcus luteus can also be determined using a broth microdilution method.
-
Inoculum Preparation: A fresh culture of Micrococcus luteus is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Assay Plate Preparation: Serial dilutions of this compound are prepared in a 96-well plate with Mueller-Hinton Broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
The half-maximal inhibitory concentration (IC50) against the human oral squamous carcinoma cell line (KB) is typically determined using a colorimetric assay such as the MTT assay.
-
Cell Seeding: KB cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biological Activity Data
The known biological activities of this compound are summarized in Table 2. It is important to note that the specific quantitative data from the original publication by Urakawa et al. (1996) is not available in the public domain. The data presented here is based on information from secondary sources.
| Activity Type | Organism/Cell Line | Reported Activity | Reference |
| Antifungal | Aspergillus fumigatus | Active | [5] |
| Antibacterial | Micrococcus luteus | Active | [5] |
| Cytotoxic | KB carcinoma cells | Active | [5] |
Mechanism of Action and Signaling Pathway
The mechanism of action for the piericidin class of compounds is well-established. Piericidins are potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, a critical step in aerobic respiration.
The inhibition of Complex I by this compound leads to several downstream cellular consequences:
-
Disruption of the Proton Gradient: The electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis. Inhibition of Complex I disrupts this process.
-
Decreased ATP Production: The reduction in the proton-motive force leads to a significant decrease in ATP synthesis by ATP synthase. This cellular energy depletion can trigger various stress responses and ultimately lead to cell death.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and induce apoptosis.
The culmination of these effects likely underlies the observed antifungal, antibacterial, and cytotoxic activities of this compound.
Conclusion
This compound is a piericidin homologue with demonstrated in vitro activity against fungal and bacterial pathogens, as well as cancer cells. Its mechanism of action, like other piericidins, is attributed to the inhibition of mitochondrial Complex I, leading to cellular energy depletion and oxidative stress. While the specific details of its original discovery remain in limited circulation, this technical guide provides a comprehensive overview based on available scientific literature. Further research into the pharmacological properties of this compound, including its in vivo efficacy and safety profile, is warranted to explore its full therapeutic potential. The detailed experimental workflows and mechanistic insights provided herein offer a solid foundation for future investigations into this promising natural product.
References
- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of IT-143B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B, a natural product isolated from Streptomyces sp., represents a member of the piericidin family of antibiotics.[1] These compounds are characterized by a substituted 4-pyridinol ring connected to a long, lipophilic polyketide side chain. The structural similarity of piericidins to the electron carrier ubiquinone (Coenzyme Q) is central to their biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and the experimental protocols relevant to its study.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of piericidins, including this compound, is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By acting as a competitive inhibitor of ubiquinone, this compound blocks the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton-pumping activity of Complex I, leading to a cascade of downstream effects:
-
Inhibition of ATP Synthesis: The disruption of the electron flow and proton gradient across the inner mitochondrial membrane severely impairs oxidative phosphorylation, leading to a significant reduction in cellular ATP production.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer at Complex I can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death.
Biological Activities of this compound
This compound has demonstrated a spectrum of biological activities, including antifungal, antibacterial, and cytotoxic effects.
Antifungal Activity
This compound has been reported to be active against the opportunistic fungal pathogen Aspergillus fumigatus.[1] The inhibition of mitochondrial respiration is a key mechanism for its antifungal action, as this process is essential for fungal growth and survival.
Antibacterial Activity
The compound has also shown activity against the Gram-positive bacterium Micrococcus luteus.[1] While bacteria do not have mitochondria, they do possess an electron transport chain in their cell membrane. It is likely that this compound inhibits a component of the bacterial respiratory chain that is analogous to mitochondrial Complex I.
Cytotoxic Activity
This compound has exhibited cytotoxic activity against KB carcinoma cells.[1] This anti-cancer activity is a direct consequence of its ability to inhibit mitochondrial function, which is a hallmark of many cancer cells that rely on oxidative phosphorylation for energy production.
Quantitative Biological Data
While the original research by Urakawa et al. (1996) described the biological activities of this compound, the specific quantitative data (MIC and IC50 values) were not available in the publicly accessible literature at the time of this review. The following tables provide a template for such data, which would be populated upon obtaining the full experimental results.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Assay Type | Metric | Value (µg/mL) |
| Aspergillus fumigatus | Broth Microdilution | MIC | Data not available |
| Micrococcus luteus | Broth Microdilution | MIC | Data not available |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Metric | Value (µM) |
| KB Carcinoma Cells | MTT Assay | IC50 | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.
Mitochondrial Complex I Inhibition Assay
This assay measures the activity of Complex I by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
NADH solution
-
Ubiquinone (Coenzyme Q1) solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound solution (in a suitable solvent like DMSO)
-
Spectrophotometer
Protocol:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
-
Add a solution of this compound at various concentrations to the sample cuvettes. A vehicle control (DMSO) should be run in parallel.
-
Initiate the reaction by adding a solution of NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the activity of Complex I. Calculate the percent inhibition of Complex I activity at each concentration of this compound relative to the vehicle control.
Antifungal Susceptibility Testing (Aspergillus fumigatus)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Aspergillus fumigatus culture
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Culture A. fumigatus on SDA plates until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the conidial suspension to remove hyphal fragments.
-
Adjust the conidial suspension to a standardized concentration (e.g., 1 x 10^5 conidia/mL) in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the standardized conidial suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Antibacterial Susceptibility Testing (Micrococcus luteus)
The broth microdilution method is also used to determine the MIC of an antibacterial agent.
Materials:
-
Micrococcus luteus culture
-
Mueller-Hinton Broth (MHB)
-
This compound solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Culture M. luteus in MHB to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Cytotoxicity Assay (KB Carcinoma Cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
KB carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed KB cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability at each concentration of this compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Mitochondrial Electron Transport Chain and the Action of this compound
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for determining the in vitro biological activity of this compound.
References
An In-depth Technical Guide on the Antifungal Spectrum of Activity of IT-143B
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a piericidin-class antibiotic produced by Streptomyces sp. with known bioactivity against the opportunistic fungal pathogen Aspergillus fumigatus. As a member of the piericidin family, its mechanism of action is predicated on the inhibition of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I). This disruption of cellular respiration leads to fungal cell death. Due to the limited availability of public data, this guide provides a comprehensive overview based on existing literature, focusing on its known antifungal activity, the inferred mechanism of action, and standardized protocols for its evaluation. This document is intended to serve as a foundational resource for researchers interested in the further development and characterization of this compound as a potential antifungal agent.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a higher homologue of the piericidin class of antibiotics, was first isolated from a Streptomyces sp. in 1996. Initial reports highlighted its activity against the significant fungal pathogen Aspergillus fumigatus. Piericidins are structurally similar to coenzyme Q, enabling them to act as potent inhibitors of the mitochondrial electron transport chain's Complex I. This mode of action is a promising avenue for antifungal drug development. This guide synthesizes the available information on this compound's antifungal properties and provides standardized methodologies for its further investigation.
Spectrum of Antifungal Activity
The publicly available quantitative data on the antifungal spectrum of this compound is currently limited. The original discovery reported its activity against Aspergillus fumigatus. However, detailed Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens have not been widely published.
Table 1: Summary of Known Antifungal Activity of this compound
| Fungal Pathogen | Activity Reported | Quantitative Data (MIC) | Reference |
| Aspergillus fumigatus | Yes | Not publicly available | (Urakawa A. et al., 1996) |
| Other Fungi | Not reported | Not available | - |
Note: The lack of extensive public data underscores the need for further research to fully characterize the antifungal spectrum of this compound against a panel of clinically relevant yeasts and molds.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound belongs to the piericidin family of natural products, which are known to be potent inhibitors of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.
The consequences of Complex I inhibition in fungal cells include:
-
Disruption of ATP Synthesis: The primary function of the ETC is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition of this pathway severely depletes the cell's energy supply.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I can lead to the increased production of superoxide radicals, resulting in oxidative stress and cellular damage.
-
Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger programmed cell death pathways in fungi.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the fungal mitochondrial electron transport chain.
Caption: Mechanism of this compound action on the fungal respiratory chain.
Experimental Protocols
The following are standardized broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are recommended for the evaluation of this compound's antifungal activity.[1][2][3][4][5]
CLSI M38 Broth Microdilution Method[1][6][7][8]
This method provides a reference for testing the susceptibility of filamentous fungi.[1]
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar for 7 days to encourage sporulation. Conidia are then harvested and suspended in sterile saline with 0.05% Tween 20. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilutions: this compound is serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes complete inhibition of growth as observed visually.
EUCAST E.DEF 9.4 Method[2][3][4][5]
This definitive document outlines the EUCAST method for molds.[2][3][4]
-
Medium: RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Preparation: Spore suspensions are prepared from 5-7 day old cultures on potato dextrose agar. The final inoculum concentration in the wells should be 1-2.5 x 10⁵ CFU/mL.
-
Drug Dilutions: Two-fold serial dilutions of this compound are prepared in the microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 48-72 hours.
-
MIC Determination: The MIC is read as the lowest concentration showing at least 90% growth inhibition compared to the drug-free control well.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the MIC of an antifungal agent using the broth microdilution method.
Caption: General workflow for MIC determination by broth microdilution.
Conclusion
This compound represents a promising antifungal compound due to its activity against Aspergillus fumigatus and its mechanism of action targeting the fungal mitochondrial respiratory chain. While the full spectrum of its activity is yet to be elucidated, the standardized protocols outlined in this guide provide a clear path for its further evaluation. Future research should focus on determining the MICs of this compound against a broad panel of fungal pathogens, including other species of Aspergillus, Candida species, and other emerging molds. In vivo efficacy studies and toxicological assessments will also be crucial steps in determining the therapeutic potential of this compound. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.
References
An In-Depth Technical Guide on the Preliminary In-Vitro Cytotoxicity of IT-143B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxic properties of IT-143B, a member of the piericidin class of antibiotics. This document collates the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and illustrates the proposed signaling pathways through which this compound may exert its effects.
Executive Summary
This compound is a piericidin antibiotic, first isolated from a Streptomyces sp. in 1996, that has demonstrated notable in-vitro cytotoxic activity against various cancer cell lines.[1] It also exhibits antibacterial and antifungal properties.[1] This guide will focus on its potential as an anti-cancer agent, presenting the current understanding of its cytotoxic profile and mechanism of action based on available preliminary studies.
Quantitative Cytotoxicity Data
The in-vitro cytotoxicity of this compound has been evaluated against several cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 | Reference |
| KB | Oral Epidermoid Carcinoma | 1.1 ng/mL | MedChemExpress |
| OS-RC-2 | Renal Cell Carcinoma | 22 µM | [2][3][4] |
| ACHN | Renal Cell Carcinoma | 98 µM | [2][3][4] |
Experimental Protocols
While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and appropriate method for determining the cytotoxic effects of a compound on cancer cell lines. The following is a representative protocol.
MTT Assay for Cytotoxicity of this compound on KB Cells
1. Cell Culture and Seeding:
-
Human oral epidermoid carcinoma (KB) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested with trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with DMSO only.
-
The plates are incubated for 48 to 72 hours.
3. MTT Assay and Data Analysis:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Proposed Signaling Pathways
The precise signaling pathways activated by this compound leading to cytotoxicity have not been fully elucidated. However, based on studies of other piericidin-class antibiotics, a plausible mechanism involves the induction of endoplasmic reticulum (ER) stress and the inhibition of mitochondrial respiration.
Piericidins have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), a key chaperone in the ER that plays a role in the unfolded protein response (UPR).[5][6][7] Inhibition of GRP78 can lead to an accumulation of unfolded proteins, triggering ER stress and ultimately leading to apoptosis.
Furthermore, piericidins are known inhibitors of the mitochondrial electron transport chain at Complex I. This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can also contribute to apoptotic cell death.
Conclusion
The preliminary in-vitro data for this compound indicate that it is a cytotoxic agent with potential for development as an anti-cancer therapeutic. Its activity against multiple cancer cell lines warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its mechanism of action and to guide further drug development efforts. The experimental protocols and proposed pathways outlined in this guide provide a foundational framework for such research.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Piericidin Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the piericidin class of antibiotics, natural products renowned for their potent biological activities. We will delve into their chemical nature, primary mechanism of action, biosynthetic origins, and effects on cellular pathways, supported by quantitative data, detailed experimental protocols, and schematic visualizations to facilitate understanding and further research.
Chemical Class and Core Structure
Piericidins are a family of microbial metabolites primarily produced by actinomycetes, especially from the genus Streptomyces.[1] Their defining chemical feature is a substituted 4-pyridinol core linked to a long, methylated polyketide side chain.[1] The structural similarity of this side chain to the isoprenoid tail of coenzyme Q (ubiquinone) is fundamental to their mechanism of action.
The family includes numerous analogues, with Piericidin A being the most extensively studied. Variations in the length and modification of the polyketide side chain, as well as substitutions on the pyridine ring, give rise to the different members of the piericidin family, such as Piericidin B and various glycosylated forms like Glucopiericidin A and B.[2] These structural differences influence the potency and spectrum of their biological activities.
Primary Mechanism of Action: Inhibition of Mitochondrial Complex I
The principal molecular target of piericidin antibiotics is the NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[3][4] This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC).
Piericidins act as potent, specific inhibitors of Complex I.[3][4] Due to their structural resemblance to ubiquinone, they are believed to compete for the ubiquinone binding site on the enzyme, thereby blocking the transfer of electrons from NADH to ubiquinone.[3][4] This inhibition disrupts the entire electron transport chain, leading to two major downstream consequences:
-
Decreased ATP Production: By halting the flow of electrons, piericidins cripple oxidative phosphorylation, leading to a significant drop in cellular ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This surge in ROS induces oxidative stress and can trigger programmed cell death (apoptosis).
This dual impact of energy depletion and oxidative stress is the primary driver of the cytotoxic and antimicrobial effects of piericidins.
Figure 1. Signaling pathway of Piericidin A-induced cytotoxicity.
Biosynthesis of Piericidins
Piericidins are synthesized via a Type I modular polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for piericidin production has been identified in several Streptomyces species. The core structure is assembled from simple building blocks like acetyl-CoA, propionyl-CoA, and isobutyryl-CoA.
The BGC typically contains genes encoding for:
-
Modular Polyketide Synthases (PKSs): A series of large, multi-domain enzymes (e.g., PieA1-A6) that sequentially add and modify the building blocks to create the polyketide chain. Each module is responsible for one cycle of chain elongation.
-
Tailoring Enzymes: After the polyketide chain is synthesized, it is modified by several enzymes, including methyltransferases (e.g., PieB1, PieB2), an amidotransferase (PieD), and a monooxygenase (PieE), which are responsible for forming the final α-pyridone ring and other modifications.
The process begins with a starter unit (like acetate or isobutyrate) loaded onto the PKS. Each subsequent module adds an extender unit (malonyl-CoA or methylmalonyl-CoA), and various domains within the module (e.g., ketoreductase, dehydratase) perform modifications. Finally, the completed polyketide chain is released and undergoes cyclization and other tailoring reactions to form the mature piericidin molecule.
Figure 2. Generalized workflow of piericidin biosynthesis.
Quantitative Biological Activity
Piericidins exhibit a range of biological activities, including cytotoxic, antimicrobial, and insecticidal effects. Their potency is often quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Cytotoxicity of Piericidin Analogues (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 (insect) | 0.061 | [5] |
| Piericidin A | HepG2 (human liver carcinoma) | 233.97 | [5] |
| Piericidin A | Hek293 (human embryonic kidney) | 228.96 | [5] |
| Piericidin L | OS-RC-2 (human renal cell carcinoma) | Selective Cytotoxicity | [6] |
| Piericidin M | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |
| Piericidin N | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |
| Piericidin O | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |
| Piericidin P | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |
| Piericidin Q | OS-RC-2 (human renal cell carcinoma) | Selective Cytotoxicity | [6] |
| 11-demethyl-glucopiericidin A | ACHN (human renal cell carcinoma) | 2.3 | [6] |
| 11-demethyl-glucopiericidin A | HL-60 (human promyelocytic leukemia) | 1.3 | [6] |
| 11-demethyl-glucopiericidin A | K562 (human myelogenous leukemia) | 5.5 | [6] |
Table 2: Antimicrobial Activity of Piericidins (MIC)
While widely cited for their antimicrobial properties, specific MIC data is less consolidated in the literature. Glucopiericidins A and B have been reported to possess better antimicrobial activities than Piericidin A1, indicating that glycosylation can enhance this effect.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| Glucopiericidins A/B | Various Bacteria/Fungi | Reported as more potent than Piericidin A1 | [3] |
| Piericidin A | Erwinia carotovora | Acts as a quorum-sensing inhibitor | [5] |
Further research is needed to establish a comprehensive MIC profile for the piericidin class against a broad panel of clinically relevant pathogens.
Key Experimental Protocols
Mitochondrial Complex I Activity Assay
This assay measures the enzymatic activity of Complex I by monitoring the oxidation of NADH. Commercial kits are available, but the general principle is outlined below.
Principle: The activity of immunocaptured Complex I is determined by following the oxidation of NADH to NAD+, which is coupled to the reduction of a dye that increases its absorbance at a specific wavelength (e.g., 450 nm or 600 nm). The specific activity is calculated by subtracting the activity measured in the presence of a known Complex I inhibitor (like rotenone) from the total activity.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue samples using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration of the mitochondrial fraction.
-
Plate Coating: Coat the wells of a 96-well microplate with an antibody specific to a subunit of Complex I. This allows for the immunocapture of the enzyme complex from the mitochondrial lysate.
-
Sample Preparation: Solubilize the isolated mitochondria using a provided detergent to release the enzyme complexes.
-
Immunocapture: Add the solubilized mitochondrial samples to the antibody-coated wells. Incubate for a sufficient time (e.g., 3 hours at room temperature) to allow the Complex I to bind.
-
Assay Reaction:
-
Wash the wells to remove unbound components.
-
Prepare an assay solution containing NADH as the substrate and a chromogenic dye as the electron acceptor.
-
For inhibitor control wells, add a known Complex I inhibitor (e.g., Rotenone). For test wells, the piericidin compound would be added.
-
Add the assay solution to all wells to start the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 600 nm) kinetically over a period of time (e.g., 30 minutes) using a microplate reader.
-
Calculation: The activity is the rate of change in absorbance over time (mOD/min). The specific Complex I activity is calculated as: (Activity of sample) - (Activity of sample with inhibitor).
Figure 3. Experimental workflow for a Complex I activity assay.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the microorganism after a defined incubation period.
Methodology:
-
Prepare Inoculum: Culture the target microorganism (bacterium or fungus) on an appropriate agar medium. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Antibiotic Dilutions:
-
Create a stock solution of the piericidin compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The first well should have the highest concentration and the last well the lowest.
-
-
Inoculate Plate: Add the standardized microbial inoculum to each well containing the antibiotic dilutions.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no antibiotic).
-
Sterility Control: A well containing only sterile broth (no inoculum).
-
-
Incubation: Incubate the plate at an optimal temperature (e.g., 35-37°C) for the required duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Read Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic in a well that remains clear (no visible growth). The result can also be read using a plate reader by measuring optical density.
Figure 4. Workflow for Broth Microdilution MIC Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. toku-e.com [toku-e.com]
- 5. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
IT-143B: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143B is a novel, piericidin-class antibiotic isolated from Streptomyces sp. that has demonstrated significant biological activity. As a potent inhibitor of mitochondrial complex I, this compound presents a compelling profile for therapeutic development, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction
This compound, a rare homologue of the piericidin family of antibiotics, was first isolated in 1996.[1] Piericidins are known for their broad-spectrum biological activities, including antifungal, antibacterial, and antitumor properties.[2][3] this compound has shown promising activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and notably, against KB carcinoma cells.[1] The structural similarity of piericidins to coenzyme Q allows them to act as potent inhibitors of NADH-ubiquinone oxidoreductase (mitochondrial complex I), a key component of the electron transport chain.[] This targeted disruption of mitochondrial respiration forms the basis of its therapeutic potential.
Mechanism of Action
The primary mechanism of action of this compound, like other piericidins, is the inhibition of mitochondrial complex I.[][5] This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that ultimately culminate in apoptotic cell death.
Inhibition of Mitochondrial Complex I
This compound competitively binds to the ubiquinone binding site of complex I, preventing the transfer of electrons from NADH to ubiquinone. This blockage has two major consequences:
-
Decreased ATP Production: The disruption of the electron transport chain severely curtails the production of ATP through oxidative phosphorylation. Cancer cells, with their high energy demands, are particularly vulnerable to this energy depletion.
-
Increased Reactive Oxygen Species (ROS) Production: The inhibition of complex I leads to the accumulation of electrons within the complex, which are then transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species.
Induction of Apoptosis
The increase in intracellular ROS and the depletion of ATP trigger the intrinsic pathway of apoptosis. Key events in this signaling cascade include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels and cellular stress lead to the opening of the mitochondrial permeability transition pore (mPTP) and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Preclinical Data
While specific quantitative data for this compound is limited in publicly available literature, the broader piericidin class has been studied more extensively. The following tables summarize the cytotoxic activity of piericidin A and other derivatives against various cancer cell lines, which can serve as a proxy for the potential of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Not Specified | 0.061 | [5] |
| Piericidin A | HepG2 | Liver Cancer | 233.97 | [5] |
| Piericidin A | Hek293 | Embryonic Kidney | 228.96 | [5] |
| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | [6] |
| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | [6] |
| Piericidin Derivatives (2-5) | HL-60 | Leukemia | < 0.1 | [6] |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [6] |
| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | [6] |
| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 | [6] |
Experimental Protocols
Cell Culture of KB Carcinoma Cells
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on KB carcinoma cells.
-
Cell Seeding: Seed KB cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a fundamental process in cancer cell metabolism. The inhibition of mitochondrial complex I provides a clear rationale for its selective cytotoxicity against cancer cells. Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
In-depth Pharmacological Profiling: Comprehensive studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Assessment: Determination of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
-
Combination Therapy Studies: Investigation of potential synergistic effects of this compound with existing chemotherapeutic agents.
The information presented in this technical guide provides a solid foundation for the continued investigation of this compound as a novel therapeutic agent for the treatment of cancer.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IT-143B against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a primary opportunistic fungal pathogen responsible for invasive aspergillosis (IA), a life-threatening infection in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. This document provides a detailed protocol for the in vitro evaluation of IT-143B, a novel investigational antifungal compound, against Aspergillus fumigatus. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
Disclaimer: this compound is a hypothetical compound for illustrative purposes within this protocol. The data presented are not from actual experimental results.
Data Summary
The following tables summarize hypothetical quantitative data for the activity of this compound against Aspergillus fumigatus, compared to the standard antifungal agent Voriconazole.
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Voriconazole.
| Compound | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | A. fumigatus (n=50) | 0.125 | 0.5 | 0.03 - 1 |
| Voriconazole | A. fumigatus (n=50) | 0.25 | 1 | 0.06 - 2 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Fungicidal Activity of this compound and Voriconazole against Aspergillus fumigatus.
| Compound | Strain | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | MFC Range (µg/mL) |
| This compound | A. fumigatus (n=20) | 0.5 | 2 | 0.125 - 4 |
| Voriconazole | A. fumigatus (n=20) | 2 | 8 | 0.5 - >16 |
MFC₅₀ and MFC₉₀ represent the minimum fungicidal concentrations required to kill 50% and 90% of the isolates, respectively.
Table 3: Activity of this compound and Voriconazole against Aspergillus fumigatus Biofilms.
| Compound | Strain | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |
| This compound | A. fumigatus (n=10) | 2 | 8 |
| Voriconazole | A. fumigatus (n=10) | 16 | >64 |
SMIC₅₀ and SMIC₈₀ represent the sessile minimum inhibitory concentrations required to reduce biofilm metabolic activity by 50% and 80%, respectively.
Experimental Protocols
Inoculum Preparation (Aspergillus fumigatus)
A standardized inoculum is critical for reproducible susceptibility testing.
Materials:
-
Aspergillus fumigatus isolate cultured on Potato Dextrose Agar (PDA) for 5-7 days at 35°C.
-
Sterile 0.85% saline with 0.05% Tween 80.
-
Sterile glass beads.
-
Hemocytometer or spectrophotometer.
Procedure:
-
Flood the surface of a mature A. fumigatus culture with 5 mL of sterile saline-Tween 80 solution.
-
Gently dislodge the conidia using a sterile loop or by agitating with sterile glass beads.
-
Transfer the conidial suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density to 0.09-0.11 at 530 nm.[1]
-
This stock suspension is then diluted to the final required inoculum concentration for each assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M38-A2)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of the fungus.[2][3][4][5]
Materials:
-
96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound and Voriconazole stock solutions.
-
Adjusted A. fumigatus inoculum.
Procedure:
-
Prepare serial two-fold dilutions of this compound and Voriconazole in RPMI-1640 medium in the microtiter plates. Final concentrations should typically range from 0.016 to 16 µg/mL.
-
Dilute the stock inoculum suspension in RPMI-1640 to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing 100 µL of the antifungal dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 48 hours.
-
The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth.
Minimum Fungicidal Concentration (MFC) Determination
This assay determines the lowest concentration of an antifungal agent that kills the fungus.[6][7]
Procedure:
-
Following MIC determination, take a 20 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto a PDA plate.
-
Incubate the PDA plates at 35°C for 48 hours.
-
The MFC is the lowest concentration from which fewer than three colonies grow, corresponding to approximately 99.9% killing.[1]
Biofilm Susceptibility Testing (XTT Reduction Assay)
This method assesses the metabolic activity of A. fumigatus biofilms and the effect of the antifungal agent.[8][9][10][11][12][13][14]
Materials:
-
96-well flat-bottom microtiter plates.
-
RPMI-1640 medium.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide).
-
Menadione.
Procedure:
-
Biofilm Formation:
-
Add 200 µL of the adjusted A. fumigatus inoculum (1 x 10⁵ CFU/mL in RPMI) to the wells of a microtiter plate.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
Gently wash the biofilms twice with sterile PBS to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Add 200 µL of fresh RPMI containing serial dilutions of this compound or Voriconazole to the wells.
-
Incubate at 37°C for a further 24 hours.
-
-
XTT Assay:
-
Wash the biofilms again with PBS.
-
Add 200 µL of XTT/menadione solution (0.5 mg/mL XTT and 1 µM menadione in PBS) to each well.
-
Incubate in the dark at 37°C for 2 hours.
-
Measure the absorbance at 450 nm. A decrease in color formation indicates reduced metabolic activity.
-
The SMIC₅₀ and SMIC₈₀ are calculated as the drug concentrations that cause a 50% and 80% reduction in absorbance compared to the untreated control, respectively.
-
Visualizations
Experimental Workflow
References
- 1. Germinated and Nongerminated Conidial Suspensions for Testing of Susceptibilities of Aspergillus spp. to Amphotericin B, Itraconazole, Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XTT Assay of Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. praxilabs.com [praxilabs.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Antibacterial Assay with IT-143B on Micrococcus luteus
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT-143B is a piericidin-group antibiotic isolated from Streptomyces sp.[1] Piericidins are a class of naturally occurring pyridone-containing polyketides known for their diverse biological activities, including insecticidal, antifungal, and antitumor properties. The antibacterial activity of this compound has been noted, specifically against the Gram-positive bacterium Micrococcus luteus.[1] This document provides detailed protocols for conducting antibacterial susceptibility testing of this compound against Micrococcus luteus using standard microbiology techniques.
Mechanism of Action
Piericidins, including this compound, are known to target the bacterial respiratory chain. Their primary mechanism of action is the inhibition of the NADH-ubiquinone oxidoreductase (Complex I) in both bacterial and mitochondrial respiratory systems. By binding to this enzyme complex, piericidins block the electron transport chain, leading to a disruption of cellular respiration and a subsequent depletion of ATP, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Micrococcus luteus (e.g., ATCC 4698)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO)
-
0.9% sterile saline
-
McFarland turbidity standards (0.5)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile swabs
-
Positive control antibiotic (e.g., Penicillin G, Tetracycline)
-
Incubator (37°C)
-
Spectrophotometer
Experimental Workflow
Caption: General workflow for antibacterial assay.
Preparation of Micrococcus luteus Inoculum
-
From a stock culture, streak M. luteus onto an MHA plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile 0.9% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the standardized suspension in MHB to achieve the final desired inoculum concentration for the specific assay.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of this compound: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilutions should be made in MHB.
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of this compound in MHB. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).
-
Inoculation: Prepare the final inoculum by diluting the standardized bacterial suspension in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. Add 100 µL of this final inoculum to each well of the microtiter plate, bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A known antibiotic with activity against M. luteus (e.g., Penicillin G) should be serially diluted as a positive control.
-
Negative Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the final inoculum.
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions and the final inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Protocol 3: Agar Well/Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
-
Plate Preparation: Using a sterile swab, evenly inoculate the surface of an MHA plate with the standardized M. luteus suspension (adjusted to 0.5 McFarland).
-
Well/Disk Application:
-
Well Diffusion: Aseptically punch wells (e.g., 6 mm in diameter) into the agar. Add a defined volume (e.g., 50 µL) of different concentrations of this compound into each well.
-
Disk Diffusion: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound onto the agar surface.
-
-
Controls:
-
Positive Control: A disk or well containing a known antibiotic.
-
Negative Control: A disk or well containing the solvent (DMSO) used to dissolve this compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each well or disk.
Data Presentation
Quantitative data should be recorded and presented in a clear and organized manner.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ||
| Penicillin G | ||
| Tetracycline |
Data in this table should be populated with experimental results.
Zone of Inhibition Data (Agar Diffusion)
| Compound | Concentration (µ g/well or µ g/disk ) | Zone of Inhibition (mm) |
| This compound | ||
| This compound | ||
| This compound | ||
| Penicillin G | ||
| Tetracycline | ||
| DMSO (Solvent) |
Data in this table should be populated with experimental results.
Troubleshooting
-
No bacterial growth in the negative control: This could indicate a problem with the inoculum viability or the growth medium. Ensure the bacterial culture is fresh and the medium is prepared correctly.
-
Growth in the sterility control: This indicates contamination of the medium or reagents. Use fresh, sterile materials.
-
Inconsistent results: Ensure accurate pipetting and proper standardization of the bacterial inoculum. Perform experiments in triplicate to ensure reproducibility.
-
Precipitation of this compound: this compound is soluble in DMSO, ethanol, and methanol. If precipitation occurs upon dilution in aqueous media, consider adjusting the initial stock concentration or using a co-solvent if appropriate for the assay.
Conclusion
The protocols outlined in this document provide a comprehensive guide for evaluating the antibacterial activity of this compound against Micrococcus luteus. Accurate and consistent execution of these assays will yield reliable data on the compound's potency, which is crucial for further drug development and research.
References
Application Notes and Protocols for Evaluating IT-143B in KB Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a rare, higher homologue of the piericidin class of antibiotics, isolated from a Streptomyces species.[1] Preliminary studies have indicated its activity against KB carcinoma cells, a human oral cancer cell line.[1] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's anti-cancer effects on KB carcinoma cell lines. The methodologies described herein focus on assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Due to the limited specific data on this compound, the proposed mechanisms and signaling pathways are inferred from the known activities of its structural class, the piericidins. Piericidins are recognized as potent inhibitors of the mitochondrial respiratory chain Complex I (NADH-ubiquinone oxidoreductase).[2][3][4] This inhibition is known to disrupt cellular metabolism, increase reactive oxygen species (ROS) production, and trigger apoptotic cell death in various cancer cell lines.[5]
Data Presentation: Cytotoxicity of Piericidin Analogs in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various piericidin compounds against several human cancer cell lines, providing a comparative context for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Ovarian | 0.061 | --INVALID-LINK--[2] |
| Piericidin A | 786-O | Renal Cell Carcinoma | 30 | --INVALID-LINK--[2] |
| Piericidin L | OS-RC-2 | Renal Cell Carcinoma | < 0.1 | --INVALID-LINK--[1] |
| Piericidin M | OS-RC-2 | Renal Cell Carcinoma | < 0.1 | --INVALID-LINK--[1] |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cell Carcinoma | 2.3 | --INVALID-LINK--[1] |
| 11-demethyl-glucopiericidin A | HL-60 | Promyelocytic Leukemia | 1.3 | --INVALID-LINK--[1] |
| 11-demethyl-glucopiericidin A | K562 | Chronic Myelogenous Leukemia | 5.5 | --INVALID-LINK--[1] |
Experimental Protocols
Cell Culture and Maintenance of KB Carcinoma Cells
Protocol:
-
Culture KB cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed KB cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1]
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed KB cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.
Protocol:
-
Treat KB cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic markers overnight at 4°C. Suggested antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bax
-
Bcl-2
-
Cytochrome c
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat KB cells with this compound at various concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Inferred signaling pathway for this compound-induced apoptosis in KB carcinoma cells.
References
- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piericidin A (AR-054) | Mitochondrial Complex I 抑制剂 | MCE [medchemexpress.cn]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Ponicidin Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving IT-143B for In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of IT-143B, a piericidin-class antibiotic, for use in a variety of in-vitro experiments. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays and other experimental systems.
Introduction
This compound is a compound isolated from a Streptomyces species with known activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] Due to its therapeutic potential, this compound is a subject of interest in drug discovery and development. These guidelines outline the recommended solvents and procedures for preparing this compound stock solutions and working solutions for in-vitro research.
Recommended Solvents
This compound exhibits solubility in several organic solvents suitable for in-vitro studies. The choice of solvent will depend on the specific experimental requirements, including the cell type, assay format, and desired final concentration.
A summary of recommended solvents for dissolving this compound is provided in the table below.
| Solvent | Chemical Formula | Common Abbreviation | Notes |
| Ethanol | C₂H₅OH | EtOH | A commonly used solvent in cell culture applications. Ensure the final concentration in the culture medium is non-toxic to the cells. |
| Methanol | CH₃OH | MeOH | Can be used for preparing high-concentration stock solutions. Volatile and requires careful handling. |
| Dimethylformamide | (CH₃)₂NC(O)H | DMF | A polar aprotic solvent suitable for dissolving a wide range of organic compounds. Use with caution as it can be toxic to some cell lines at higher concentrations. |
| Dimethyl sulfoxide | (CH₃)₂SO | DMSO | A highly effective and commonly used solvent for dissolving compounds for biological assays. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to minimize cytotoxicity. |
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 455.63 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 455.63 g/mol x 1000 mg/g = 4.56 mg
-
-
-
Dissolve this compound:
-
Aseptically weigh 4.56 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube gently until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentrations of this compound for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Add the working solutions to your cell cultures to achieve the desired final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (typically ≤ 0.5% for DMSO).
Diagrams
Caption: Workflow for preparing this compound solutions.
References
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of IT-143B
Introduction
IT-143B is a novel antibiotic belonging to the piericidin class, isolated from a Streptomyces species.[1] It has demonstrated activity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[2][3] These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.
Principle of the Assays
Both the broth microdilution and agar dilution methods are based on challenging a standardized population of microorganisms with serial dilutions of the antimicrobial agent in a defined growth medium. After a specified incubation period, the presence or absence of microbial growth is determined. The MIC value is the lowest concentration of the antimicrobial agent that prevents visible growth.[4][5][6]
Target Audience
These protocols are intended for researchers, scientists, and drug development professionals with experience in microbiology and aseptic techniques.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is performed in 96-well microtiter plates and is suitable for testing a large number of isolates.[4][6][7]
Materials:
-
This compound
-
Solvent for this compound (e.g., DMSO, ethanol, methanol)[1]
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microorganism to be tested (e.g., Micrococcus luteus)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.[4][9]
Materials:
-
This compound
-
Solvent for this compound
-
Sterile Mueller-Hinton Agar (MHA) or other appropriate solid medium
-
Sterile petri dishes
-
Microorganism to be tested
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.
-
-
Preparation of Agar Plates:
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing 18 mL of molten agar.
-
Add 2 mL of the appropriate dilution of this compound stock solution to each tube to achieve the desired final concentrations (this creates a 1:10 dilution). Mix well by inverting the tubes.
-
Pour the contents of each tube into a sterile petri dish and allow the agar to solidify.
-
Prepare a control plate with no this compound.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the diluted inoculum, resulting in about 1 x 10⁴ CFU per spot.[3]
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, as observed by the absence of colonies at the inoculation spot.
-
Data Presentation
Since specific quantitative MIC data for this compound is not yet widely published, the following table is a template for presenting experimentally determined values.
| Microorganism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Micrococcus luteus | Broth Microdilution | e.g., 0.125 - 2 | e.g., 0.5 | e.g., 1 |
| Aspergillus fumigatus | Broth Microdilution | e.g., 0.5 - 8 | e.g., 2 | e.g., 4 |
| Staphylococcus aureus | Agar Dilution | e.g., 0.25 - 4 | e.g., 1 | e.g., 2 |
| Escherichia coli | Broth Microdilution | e.g., >64 | e.g., >64 | e.g., >64 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Visualizations
Signaling Pathway Diagram
The precise molecular targets and signaling pathways inhibited by this compound are still under investigation. The following diagram illustrates a generalized mechanism of action for a hypothetical antimicrobial agent that disrupts essential cellular processes, which could be a potential mode of action for this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. idexx.dk [idexx.dk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
Application of IT-143B in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a member of the piericidin class of antibiotics, which are known for their cytotoxic and anti-proliferative properties against various cancer cell lines. While specific research on this compound is limited, its classification within the piericidin family suggests a potential mechanism of action centered on the disruption of cellular metabolism and induction of apoptosis. This document provides an overview of the potential applications of this compound in cancer cell proliferation studies, based on the known effects of the broader piericidin class. It also includes detailed protocols for key experiments to evaluate its anti-cancer efficacy.
Initial studies identified IT-143-B as a rare, higher homologue of the piericidin class, demonstrating activity against KB carcinoma cells[1]. The broader piericidin family has been shown to exhibit anti-tumor activity by inhibiting the expression of Glucose-Regulated Protein 78 (GRP78), which can reduce tumor cell resistance and growth[]. Piericidins, such as Piericidin A, have shown selective cytotoxicity against various cancer cell lines, including human multiple myeloma and colorectal cancer cells, while having no effect on normal cell growth[].
Mechanism of Action: The Piericidin Class
The primary mechanism of action for piericidins involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of mitochondrial respiration leads to a decrease in intracellular ATP production, which is critical for the survival and proliferation of rapidly dividing cancer cells[][3].
Furthermore, some piericidins can inhibit glycolysis, another key metabolic pathway that cancer cells rely on for energy production (the Warburg effect)[]. The dual inhibition of both mitochondrial respiration and glycolysis can effectively starve cancer cells of the energy required for their growth and proliferation.
Recent studies on piericidins have also identified peroxiredoxin 1 (PRDX1) as a potential target. By modulating the levels of reactive oxygen species (ROS), piericidins can induce apoptosis in cancer cells[4].
Data Presentation
Table 1: Reported Anti-Cancer Activity of Piericidin Analogs
| Compound | Cancer Cell Line | Reported Effect | Reference |
| IT-143-B | KB carcinoma | Active | [1] |
| Piericidin A | Human oral epidermal cancer, chronic leukemia, neuroblastoma, lymphocytic leukemia | Inhibitory activity | [] |
| Piericidin A | Human multiple myeloma, colorectal cancer | Selective cytotoxicity | [] |
| Glucopiericidin A | Human cervical cancer, mouse melanoma, human lung cancer, mouse leukemia | Inhibitory activity | [] |
| Piericidin A & Glucopiericidin A | ACHN renal carcinoma | Strong inhibitory activities, apoptosis induction | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cancer cell line of interest (e.g., KB, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Workflow for assessing this compound's effect on cell proliferation.
Caption: Putative mechanism of this compound in cancer cells.
References
Application Notes and Protocols for Preclinical Evaluation of IT-143B in a Human Carcinoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a member of the piericidin class of antibiotics, isolated from a Streptomyces species.[1] Piericidins are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects.[1][2] The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of cellular energy metabolism and subsequent cell death.[3][4] Preliminary in vitro studies have demonstrated that this compound is active against KB carcinoma cells, suggesting its potential as an anticancer agent.[1]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a preclinical animal model. The following protocols describe the establishment of a human KB carcinoma xenograft model in immunodeficient mice, a crucial step in assessing the therapeutic potential and safety profile of novel anticancer compounds.[5][6][7][8][9][10][11][12][13][14] The experimental design encompasses dose-range finding, efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicology studies.
Signaling Pathway of Piericidin Class Antibiotics
The proposed mechanism of action for this compound, based on its classification as a piericidin, involves the inhibition of mitochondrial Complex I. This disruption of the electron transport chain leads to decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately, apoptosis.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
The preclinical evaluation of this compound will follow a staged approach, beginning with in vitro characterization and culminating in a comprehensive in vivo efficacy study.
Caption: Overall experimental workflow for this compound evaluation.
Detailed Protocols
Animal Model and Cell Line
-
Cell Line: Human KB carcinoma cell line (ATCC® CCL-17™).
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
KB Carcinoma Xenograft Model Establishment
-
Cell Culture: Culture KB cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Tumor volume (V) can be calculated using the formula: V = (L x W^2) / 2.
-
Study Enrollment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Study Design:
-
Use a cohort of non-tumor-bearing mice.
-
Administer escalating doses of this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Include a vehicle control group.
-
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body weight changes (daily).
-
Mortality.
-
-
Data Presentation:
| Dose Level (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 3 | |||
| Dose 1 | 3 | |||
| Dose 2 | 3 | |||
| Dose 3 | 3 | |||
| Dose 4 | 3 |
Efficacy, Pharmacokinetics (PK), and Pharmacodynamics (PD) Study
-
Objective: To evaluate the antitumor efficacy of this compound and to characterize its PK/PD profile.
-
Study Design:
-
Use KB tumor-bearing mice randomized into groups (n=8-10 per group).
-
Group 1: Vehicle Control
-
Group 2: this compound at a low dose (e.g., 1/4 MTD)
-
Group 3: this compound at a medium dose (e.g., 1/2 MTD)
-
Group 4: this compound at the MTD
-
Group 5: Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Treatment: Administer treatment for a specified period (e.g., 21 days) according to a defined schedule (e.g., once daily).
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Survival analysis.
-
-
PK/PD Sample Collection:
-
At specified time points post-dosing, collect blood samples (via retro-orbital sinus or cardiac puncture) and tumor tissue.
-
Process blood to obtain plasma for this compound concentration analysis (e.g., by LC-MS/MS).
-
Flash-freeze tumor tissue for biomarker analysis (e.g., ATP levels, Complex I activity, apoptosis markers like cleaved caspase-3).
-
-
Toxicology Assessment:
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
Data Presentation Tables
Efficacy Study: Tumor Volume
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) | Day 18 (mm³) | Day 21 (mm³) |
| Vehicle Control | ||||||||
| This compound (Low Dose) | ||||||||
| This compound (Med Dose) | ||||||||
| This compound (MTD) | ||||||||
| Positive Control |
Efficacy Study: Body Weight
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | Day 12 (g) | Day 15 (g) | Day 18 (g) | Day 21 (g) |
| Vehicle Control | ||||||||
| This compound (Low Dose) | ||||||||
| This compound (Med Dose) | ||||||||
| This compound (MTD) | ||||||||
| Positive Control |
Pharmacokinetic Parameters
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| This compound (Low Dose) | ||||
| This compound (Med Dose) | ||||
| This compound (MTD) |
Pharmacodynamic Biomarkers in Tumor Tissue
| Treatment Group | Relative ATP Levels (%) | Complex I Activity (%) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Med Dose) | |||
| This compound (MTD) |
Conclusion
The successful execution of these protocols will provide critical data on the efficacy, safety, and mechanism of action of this compound in a relevant preclinical cancer model. These findings will be instrumental in guiding the further development of this compound as a potential therapeutic agent for human carcinomas.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 13. Kidney Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
Application Notes and Protocols for IT-143B Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a member of the piericidin class of antibiotics, originally isolated from Streptomyces sp.[1] As a homolog of piericidin A, it is a valuable tool for research in cellular metabolism and oncology. This compound exhibits activity against various fungi, Gram-positive bacteria, and carcinoma cells.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₄ |
| Molecular Weight | 455.63 g/mol |
| Purity | >95% by HPLC |
| Appearance | Pale yellow oil (similar to Piericidin A) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dimethylformamide (DMF).[1] |
| Long-term Storage | -20°C[1] |
Mechanism of Action
This compound, as a piericidin-class compound, is a potent inhibitor of the mitochondrial electron transport chain. Its primary target is Complex I (NADH:ubiquinone oxidoreductase) . By binding to the ubiquinone site on Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This disruption of cellular energy metabolism is central to its cytotoxic effects.
Caption: Mechanism of action of this compound as a Complex I inhibitor.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Preparation: Work in a sterile environment, such as a laminar flow hood, to prevent contamination. Ensure all materials are sterile.
-
Weighing this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculating DMSO Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 1,000,000 / Stock Concentration (mM)
For 1 mg of this compound (MW = 455.63 g/mol ): Volume of DMSO (μL) = (1 mg / 455.63 g/mol ) * 1,000,000 / 10 mM ≈ 219.5 μL
-
Dissolving this compound: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (stable for at least 6 months).
Stock Solution Concentration and Dilution Calculation Table
The following table provides volumes of DMSO required to prepare common stock solution concentrations for different starting masses of this compound.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2195 μL | 439 μL | 219.5 μL |
| 5 mg | 10975 μL | 2195 μL | 1097.5 μL |
| 10 mg | 21950 μL | 4390 μL | 2195 μL |
Preparation of Working Solutions for Cell Culture
It is crucial to dilute the high-concentration stock solution to a final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment based on preliminary dose-response studies.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 μM in 1 mL of medium, add 1 μL of the 10 mM stock solution.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Application to Cells: Add the final working solution to your cell cultures and incubate for the desired experimental duration.
Workflow for Stock Solution Preparation and Use
Caption: Experimental workflow for preparing and using this compound.
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise extreme caution when handling DMSO solutions.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their studies of cellular metabolism, microbiology, and oncology.
References
Application Notes and Protocols for Measuring the Cytotoxic Effects of IT-143B on 143B Osteosarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143B is a novel small molecule inhibitor belonging to the piericidin class of natural products. Piericidins are known to exhibit potent cytotoxic effects against a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on the human osteosarcoma cell line, 143B. The protocols outlined below cover key assays for determining cell viability, membrane integrity, and apoptosis induction.
Mechanism of Action
This compound, as a homologue of piericidin, is proposed to exert its cytotoxic effects primarily through the inhibition of the mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of the intrinsic pathway of apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in 143B osteosarcoma cells.
Application Notes and Protocols for IT-143B as a Positive Control in Antifungal Screening
Disclaimer: The following application notes and protocols are for a hypothetical novel antifungal agent, designated "IT-143B." This document is intended to serve as a template and guide for researchers, based on established principles of antifungal drug discovery and screening. All data presented are illustrative.
Introduction
This compound is a novel investigational antifungal agent with potent, broad-spectrum activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its unique mechanism of action, targeting a key enzyme in the fungal cell wall synthesis pathway, results in rapid fungicidal activity. These characteristics make this compound an ideal positive control for in vitro antifungal screening assays, ensuring assay validity and providing a reliable benchmark for the evaluation of new chemical entities.
Mechanism of Action
This compound selectively inhibits Fks1p, a critical catalytic subunit of the β-(1,3)-D-glucan synthase complex.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells.[1][2][3] Inhibition of Fks1p leads to the depletion of β-(1,3)-D-glucan, compromising cell wall integrity, causing osmotic instability, and ultimately resulting in fungal cell death.[1][4]
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Application Notes
Using this compound as a Positive Control
Due to its consistent and potent antifungal activity, this compound is recommended as a positive control in a variety of in vitro antifungal screening assays, including:
-
Broth microdilution and macrodilution assays for determining Minimum Inhibitory Concentrations (MICs).
-
Agar-based diffusion assays (disk diffusion and E-test).
-
Time-kill kinetic studies.
-
Biofilm susceptibility testing.
When used as a positive control, this compound provides a reliable reference for comparing the activity of experimental compounds and for validating the performance of the assay. A successful assay should yield MIC values for this compound that are within the expected range for the quality control strains being tested.
Data Presentation: In Vitro Susceptibility of this compound
The following table summarizes the in vitro activity of this compound against a panel of common fungal pathogens. MICs were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 documents.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.015 - 0.06 | 0.03 | 0.06 |
| Candida glabrata | ATCC 90030 | 0.03 - 0.125 | 0.06 | 0.125 |
| Candida parapsilosis | ATCC 22019 | 0.015 - 0.06 | 0.03 | 0.06 |
| Candida krusei | ATCC 6258 | 0.06 - 0.25 | 0.125 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 - 0.5 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.03 - 0.125 | 0.06 | 0.125 |
| Aspergillus flavus | ATCC 204304 | 0.06 - 0.25 | 0.125 | 0.25 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
This protocol is based on the CLSI M27-A3 guidelines and describes the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Materials
-
This compound (positive control)
-
Experimental antifungal compounds
-
Yeast isolates (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, disposable inoculation loops and spreaders
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
2. Inoculum Preparation
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3. Plate Preparation and Inoculation
-
Prepare serial two-fold dilutions of this compound and the experimental compounds in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.008 to 16 µg/mL.
-
Dispense 100 µL of each antifungal dilution into the appropriate wells of the test microtiter plate.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Inoculate each well (except the negative control) with 100 µL of the final yeast inoculum suspension. This will bring the total volume in each well to 200 µL and halve the drug concentration to the desired final test range.
4. Incubation and Reading of Results
-
Cover the plates and incubate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the positive control well.[5]
-
Results can be read visually or with a microplate reader at 530 nm.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Remodeling Enzymes Modulate Fungal Cell Wall Elasticity and Osmotic Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Potential for Fungal Antagonism and Cell Wall Attack by Bacillus subtilis natto [frontiersin.org]
- 4. Antifungal effects and mechanism of action of viscotoxin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of IT-143B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of IT-143B in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous solutions.[1] This low aqueous solubility can present challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state in a physiologically compatible buffer.
Q2: Why is improving the aqueous solubility of this compound important for my experiments?
For accurate and reproducible experimental results, it is crucial that this compound is fully dissolved in the aqueous medium. Poor solubility can lead to:
-
Inaccurate concentration: Undissolved particles will result in a lower effective concentration of the compound in your assay.
-
Precipitation: The compound may precipitate out of solution upon dilution into your aqueous experimental medium, leading to inconsistent results and potential artifacts.
-
Reduced bioavailability: In cell-based assays, undissolved compound may not be readily available to the cells, leading to an underestimation of its biological activity.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
There are three main strategies to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Use of Co-solvents: A small amount of a water-miscible organic solvent can be used to first dissolve this compound before diluting it into an aqueous buffer.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3]
Troubleshooting Guides
Method 1: Co-solvent System
This is the most common and straightforward method for preparing aqueous solutions of hydrophobic compounds for in vitro studies.
Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer.
Troubleshooting Workflow:
Caption: Workflow for preparing aqueous solutions of this compound using a co-solvent.
Experimental Protocol: Preparing a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
-
-
Prepare a 1 mM intermediate stock solution in 100% DMSO.
-
Take 10 µL of the 10 mM stock solution and add it to 90 µL of 100% DMSO.
-
-
Prepare the final 10 µM working solution.
-
Warm your cell culture medium or aqueous buffer to 37°C.
-
Add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed medium. This results in a 1:100 dilution and a final DMSO concentration of 0.1%.
-
It is critical to add the DMSO stock to the aqueous solution and not the other way around. Add the stock dropwise while gently vortexing the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Quantitative Data Summary: Co-solvent Considerations
| Co-solvent | Typical Final Concentration in Cell-based Assays | Advantages | Disadvantages |
| DMSO | 0.1% - 0.5%[4][5] | Excellent solubilizing power for many hydrophobic compounds.[1] Miscible with water.[6] | Can be toxic to cells at higher concentrations (>1%).[7][8][9] May affect cell differentiation and other cellular processes. |
| Ethanol | 0.1% - 1% | Less toxic than DMSO for some cell lines. Readily available. | May not be as effective as DMSO for highly hydrophobic compounds. Can be volatile. |
Note: The maximum tolerable co-solvent concentration is cell-line dependent and should be determined empirically by running a solvent-only control.[10]
Method 2: pH Adjustment
The solubility of compounds with ionizable functional groups can be altered by changing the pH of the aqueous solution. This compound is a homologue of piericidin A, which contains a substituted pyridine ring. The basic nitrogen on the pyridine ring can be protonated at acidic pH, which may increase its aqueous solubility.
Issue: My compound is still not soluble enough using a co-solvent system alone, or I need to prepare a formulation with a very low organic solvent concentration.
Troubleshooting Guide:
-
Determine the pKa of this compound (if possible). Literature searches for the pKa of this compound or similar piericidin-class compounds may provide this information.
-
Hypothesize the effect of pH. For a compound with a basic functional group (like a pyridine ring), decreasing the pH below its pKa will lead to protonation and an increase in solubility. For an acidic compound, increasing the pH above its pKa will increase solubility.
-
Prepare a series of buffers with different pH values. For this compound, it would be logical to test buffers in the acidic range (e.g., pH 4.0, 5.0, 6.0) against a neutral buffer (pH 7.4).
-
Test the solubility. Add a small amount of this compound (from a concentrated DMSO stock) to each buffer and observe for precipitation. Quantify the solubility if necessary using techniques like HPLC.
-
Consider compound stability. Be aware that extreme pH values can lead to the degradation of the compound.[11] It is advisable to assess the stability of this compound at the desired pH over the time course of your experiment.
Logical Relationship Diagram for pH Adjustment:
Caption: Rationale for using acidic pH to improve this compound solubility.
Method 3: Cyclodextrin-based Formulations
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic "guest" molecules within their lipophilic core, while their hydrophilic exterior allows the entire complex to be water-soluble.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12][13]
Issue: I need to prepare a formulation of this compound for in vivo studies or for a cell-based assay that is highly sensitive to organic solvents.
Experimental Protocol: Preparation of an this compound/HP-β-CD Inclusion Complex by Kneading
This method is simple, economical, and does not require organic solvents.[14]
-
Determine the appropriate molar ratio. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Weigh out the components. Accurately weigh the required amounts of this compound and HP-β-CD.
-
Form a paste. Place the HP-β-CD in a mortar and add a small amount of water to form a thick paste.
-
Incorporate this compound. Gradually add the this compound powder to the paste while continuously grinding with a pestle.
-
Knead thoroughly. Continue kneading for a specific period (e.g., 30-60 minutes) to ensure intimate mixing and complex formation.
-
Dry the complex. The resulting paste is dried (e.g., in a desiccator or oven at a mild temperature) to obtain a solid powder.
-
Reconstitute. The resulting powder can then be dissolved in an aqueous buffer to the desired final concentration.
Data Summary: Comparison of Cyclodextrin Complexation Methods
| Method | Description | Advantages | Disadvantages |
| Kneading | This compound is mixed with a paste of cyclodextrin and a small amount of water.[14] | Simple, economical, solvent-free.[14] | May not be suitable for large-scale production.[14] |
| Co-precipitation | This compound in an organic solvent is added to an aqueous solution of cyclodextrin. The complex precipitates and is collected.[14] | Can be used for compounds not soluble in water.[14] | Use of organic solvents, which may be undesirable. Potential for lower yield.[14] |
| Freeze-Drying (Lyophilization) | This compound and cyclodextrin are dissolved in a suitable solvent system, and the solvent is removed by freeze-drying.[14] | Results in a highly porous, readily soluble powder. Suitable for thermolabile compounds.[14] | Requires specialized equipment (lyophilizer). |
Signaling Pathway Diagram (Hypothetical):
While the direct signaling pathway of this compound is not detailed in the provided context, its analogue, Piericidin A, is a known inhibitor of mitochondrial complex I.[15] The following diagram illustrates this general mechanism of action.
Caption: Hypothetical mechanism of action of this compound via inhibition of mitochondrial complex I.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. scispace.com [scispace.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. oatext.com [oatext.com]
- 15. toku-e.com [toku-e.com]
Optimizing the dosage of IT-143B for maximum antifungal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of IT-143B for maximum antifungal effect.
General Information on this compound
This compound is a piericidin-group antibiotic isolated from a Streptomyces species.[1][2] It has demonstrated activity against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.[1][2] Due to its limited availability in the past, extensive pharmacological data is not widely available.[1][2]
| Property | Value |
| CAS Number | 183485-34-9[1] |
| Molecular Formula | C₈H₄₁NO₄[1] |
| Molecular Weight | 455.6[1] |
| Form | Oil[1] |
| Appearance | Light yellow oil[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1][2] |
| Source | Streptomyces sp.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Given that this compound is soluble in DMSO, ethanol, and methanol, a high-concentration stock solution (e.g., 10 mg/mL) should be prepared in 100% DMSO.[1][2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower. When preparing working solutions for your experiments, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all samples and does not exceed a level that affects fungal growth or host cell viability (typically ≤0.5%).
Q2: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The broth microdilution method is a widely used and standardized technique for determining the MIC of antifungal agents.[3] This method involves a serial two-fold dilution of the compound in a 96-well plate to identify the lowest concentration that inhibits visible fungal growth. For detailed instructions, refer to the Experimental Protocols section below.
Q3: How can I assess the cytotoxicity of this compound against mammalian cells?
A3: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. By exposing a mammalian cell line (e.g., HepG2 for liver toxicity, or HEK293) to serial dilutions of this compound, you can determine the 50% inhibitory concentration (IC50). Refer to the Experimental Protocols section for a detailed methodology.
Q4: My this compound compound is precipitating after dilution in my aqueous culture medium. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. To address this:
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (like DMSO) is sufficient to maintain solubility but non-toxic to your cells or fungi.
-
Use a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.05%), to the culture medium to improve compound solubility.
-
Prepare Intermediate Dilutions: Instead of diluting the high-concentration stock directly into the final medium, perform intermediate dilution steps in a medium containing a higher percentage of serum or albumin, which can help stabilize the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | 1. Inaccurate initial inoculum density. 2. Variability in serial dilutions. 3. Degradation of this compound stock. | 1. Standardize the fungal inoculum using a spectrophotometer or hemocytometer to match a 0.5 McFarland standard.[3] 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. Use fresh aliquots of the stock solution for each experiment. |
| No Antifungal Activity Observed | 1. Fungal strain is resistant. 2. Compound is inactive or degraded. 3. Incorrect concentration range tested. | 1. Include a positive control antifungal (e.g., Amphotericin B, Voriconazole) to confirm assay validity. 2. Verify the purity and integrity of your this compound sample. 3. Perform a broader range of dilutions (e.g., from 256 µg/mL down to 0.03 µg/mL). |
| High Background in Cytotoxicity Assay | 1. Contamination of cell culture. 2. This compound interferes with the assay reagent (e.g., reduces MTT). 3. High cell seeding density. | 1. Regularly test cell cultures for mycoplasma and other contaminants. 2. Run a control plate with this compound in cell-free medium to check for direct reaction with the MTT reagent. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 1: Sample MIC Data for this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Quality Control Range (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 1.0 | 0.25 - 1.0 |
| Candida albicans | SC5314 | 2.0 | 4.0 | 1.0 - 4.0 |
| Candida glabrata | ATCC 90030 | 8.0 | 16.0 | 4.0 - 16.0 |
| Cryptococcus neoformans | H99 | 1.0 | 2.0 | 0.5 - 2.0 |
MIC₅₀/₉₀: The concentration that inhibits 50% or 90% of the tested isolates, respectively.
Table 2: Sample Cytotoxicity Data for this compound
| Cell Line | Description | Incubation Time (h) | IC₅₀ (µg/mL) |
| HepG2 | Human Hepatocellular Carcinoma | 48 | > 50 |
| A549 | Human Lung Carcinoma | 48 | 35.2 |
| HEK293 | Human Embryonic Kidney | 48 | 42.8 |
IC₅₀: The concentration that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on standardized methods for antifungal susceptibility testing.[3]
-
Preparation of this compound Dilutions:
-
In a sterile 96-well U-bottom plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Prepare a 2X working solution of this compound in RPMI-1640. Add 200 µL of this solution to well 1.
-
Perform a 1:1 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no fungi).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).[3]
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[3]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.[3]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Seed a 96-well flat-bottom plate with mammalian cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and medium-only (blank).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical mechanism: this compound inhibits Complex I, disrupting ATP synthesis.
References
How to minimize off-target effects of IT-143B in experiments
Welcome to the technical support center for IT-143B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help minimize its potential off-target effects.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Cell Death or Toxicity at Low Concentrations
-
Question: I'm observing significant cell death in my experiments even at nanomolar concentrations of this compound. Is this expected, and how can I mitigate it?
-
Answer: this compound is a member of the piericidin class of antibiotics, which are known potent inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH-ubiquinone oxidoreductase). Inhibition of this complex disrupts cellular respiration and ATP production, which can lead to cytotoxicity, especially in cells highly dependent on oxidative phosphorylation.
Troubleshooting Steps:
-
Confirm the On-Target Effect: The primary mechanism of action of piericidins is the inhibition of mitochondrial Complex I. To confirm that the observed cytotoxicity is due to this on-target effect, you can perform a cellular thermal shift assay (CETSA) to verify target engagement or measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. A decrease in basal and maximal respiration upon this compound treatment would be indicative of Complex I inhibition.
-
Titrate the Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response while minimizing toxicity. Start with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal window.
-
Use a Rescue Strategy: To confirm that the observed phenotype is due to Complex I inhibition, you can attempt to rescue the cells by providing an alternative energy source that bypasses the need for oxidative phosphorylation, such as supplementing the media with pyruvate or uridine.
-
Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. For instance, the related compound Piericidin A shows an IC50 of 0.061 µM in Tn5B1-4 cells, while HepG2 and Hek293 cells have much higher IC50 values of 233.97 µM and 228.96 µM, respectively[1][2][3]. It is crucial to determine the sensitivity of your specific cell line.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Question: My in vitro experiments with this compound showed promising results, but I'm not observing the same efficacy in my animal models. What could be the reason for this discrepancy?
-
Answer: The transition from in vitro to in vivo experiments can be challenging due to differences in pharmacokinetics, metabolism, and bioavailability.
Troubleshooting Steps:
-
Assess Compound Stability and Metabolism: this compound may be rapidly metabolized in vivo. Conduct pharmacokinetic studies to determine the compound's half-life, distribution, and clearance.
-
Optimize Dosing and Formulation: The formulation and route of administration can significantly impact the bioavailability of the compound. Experiment with different formulations and delivery methods to ensure adequate exposure at the target site.
-
Evaluate Off-Target Effects In Vivo: Off-target effects that were not apparent in vitro may become significant in a whole-organism context, potentially leading to toxicity or a reduction in efficacy. Monitor for any signs of toxicity in your animal models.
-
Issue 3: Unexplained Phenotypes Not Consistent with Complex I Inhibition
-
Question: I'm observing a phenotype in my experiments that I cannot attribute to the inhibition of mitochondrial Complex I. Could this compound have other targets?
-
Answer: Yes, it is possible. While the primary target of piericidins is Complex I, they have been reported to have other biological activities. For example, some piericidins can inhibit the expression of Glucose-Regulated Protein 78 (GRP78) and affect phosphatidylinositol turnover.
Troubleshooting Steps:
-
Perform Off-Target Profiling: To identify potential off-target interactions, consider screening this compound against a panel of common off-target protein families, such as kinases, G protein-coupled receptors (GPCRs), and ion channels.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is a result of inhibiting the intended target, use a structurally different inhibitor of mitochondrial Complex I (e.g., Rotenone) as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Employ Genetic Approaches: Use genetic techniques like siRNA or CRISPR/Cas9 to knock down the suspected on-target protein (a subunit of Complex I). If the phenotype of the genetic knockdown matches that of this compound treatment, it provides strong evidence for on-target activity.
-
Quantitative Data Summary
Since specific quantitative data for this compound is limited in the public domain, the following table summarizes the available data for the closely related and well-studied piericidin, Piericidin A , which can serve as a useful reference.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Complex I Inhibition) | 7.7 nM | HT-29 cells (etoposide-resistant) | [4] |
| IC50 (Cell Viability) | 0.061 µM | Tn5B1-4 | [1][2][3] |
| 233.97 µM | HepG2 | [1][2][3] | |
| 228.96 µM | Hek293 | [1][2][3] | |
| 0.020 µM | HCT-116 | [5] | |
| 12.03 µM | PSN1 | [5] | |
| >12.03 µM | T98G | [5] | |
| >12.03 µM | A549 | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein, a subunit of mitochondrial Complex I, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with this compound at the desired concentration and a control group with vehicle (e.g., DMSO). Incubate for a time sufficient to allow compound entry and binding (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (a specific subunit of Complex I) in the soluble fraction by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of the target protein upon compound binding.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
This protocol measures the effect of this compound on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution: Place the cell culture plate in a Seahorse XF Analyzer. After establishing a baseline OCR, inject this compound at various concentrations.
-
Mitochondrial Stress Test (Optional): To further characterize the effect on mitochondrial function, perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Analysis: Analyze the changes in OCR upon this compound treatment. A dose-dependent decrease in basal and maximal respiration is indicative of Complex I inhibition.
Visualizations
References
Overcoming challenges in the purification of IT-143B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of IT-143B, a rare piericidin-class antibiotic with promising anti-fungal, anti-bacterial, and anti-tumor properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a higher homologue of the piericidin class of antibiotics, isolated from a Streptomyces species.[1] It is active against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] It is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[1]
Q2: What are the primary challenges in purifying this compound from a fermentation broth?
Purifying natural products like this compound from Streptomyces fermentation broths presents several challenges:
-
Complex Mixture: The fermentation broth is a complex mixture containing the target compound, numerous structurally related analogues, other secondary metabolites, pigments, and media components.[2][3][4]
-
Low Concentration: The desired product, this compound, may be present at a low concentration, making isolation difficult and costly.[5]
-
Co-eluting Impurities: Structurally similar piericidin analogues can co-elute with this compound during chromatographic separation, making it difficult to achieve high purity.
-
Pigment Removal: Streptomyces fermentations often produce pigments that can interfere with purification and analysis.[5]
-
Product Lability: The compound may be sensitive to pH, temperature, or light, leading to degradation during the purification process.[5]
Q3: What purity level is typically expected for this compound?
Commercially available this compound is typically offered at a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[1] Similarly, the related compound Piericidin A is also available at >95% purity by HPLC.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient extraction from the fermentation broth. | Optimize the extraction solvent system. Since this compound is soluble in organic solvents like ethanol and methanol, consider a multi-step extraction process. |
| Degradation of the compound during purification. | Work at lower temperatures, protect from light, and use buffers to maintain a stable pH.[5] | |
| Suboptimal fermentation conditions leading to low production. | Optimize fermentation parameters such as media composition, pH, and temperature. The pH can significantly influence the production of secondary metabolites.[8] | |
| Co-eluting Impurities in HPLC | Inadequate separation resolution. | Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, Phenyl), mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients), and modifiers (e.g., formic acid or acetic acid) to improve separation.[9] |
| Overloading the column. | Reduce the sample load on the preparative HPLC column to improve resolution. | |
| Persistent Pigment Contamination | Pigments have similar polarity to this compound. | Use a pre-purification step with a different chromatographic technique, such as gel permeation chromatography, to separate compounds based on size.[2] |
| Adsorption of pigments to the stationary phase. | Employ a guard column or perform a column wash with a strong solvent after each run. | |
| Difficulty with Crystallization | Presence of impurities hindering crystal formation. | Further purify the material using preparative TLC or a secondary HPLC step with a different selectivity. |
| Incorrect choice of solvent. | Perform a solvent screen to identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. | |
| Supersaturation not achieved. | Slowly evaporate the solvent or use an anti-solvent to induce crystallization. |
Data Presentation
Table 1: Purity of this compound and a Related Piericidin
| Compound | Purity (by HPLC) |
| This compound | >95%[1] |
| Piericidin A | >95%[6][7] |
Table 2: Yield of Piericidin Derivatives from a 300-L Scale Fermentation of Streptomyces psammoticus SCSIO NS126
| Compound | Yield (mg) |
| Piericidin L | 20.5 |
| Piericidin M | 26.3 |
| Piericidin N | 36.8 |
| Piericidin O | 15.9 |
| Piericidin P | 13.5 |
| Piericidin Q | 15.8 |
| Piericidin R | 8.9 |
| 11-demethyl-glucopiericidin A | Not specified |
| Glucopiericidin B | Not specified |
| Data extracted from a study on piericidin derivatives and may not be representative of all this compound purification processes.[3][8] |
Experimental Protocols
1. General Protocol for Preparative HPLC Purification of Piericidin Analogues
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Extract the crude fermentation broth with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Concentrate the extract under reduced pressure.
-
Redissolve the crude extract in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common starting point for the purification of piericidin-type compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.
-
Gradient: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B to elute compounds of increasing hydrophobicity. A scouting gradient on an analytical HPLC can help determine the optimal preparative gradient.
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
Detection: Use a UV detector at a wavelength where this compound has strong absorbance.
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and evaporate the solvent.
-
2. General Protocol for Crystallization of Small Molecules
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified this compound in a few drops of a potential solvent at room temperature.
-
If it dissolves readily, the solvent is likely too good.
-
If it doesn't dissolve, gently heat the tube. A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. Covering the container will slow the cooling and can lead to larger crystals.
-
If crystals do not form, try scratching the inside of the container with a glass rod or adding a seed crystal.
-
Once crystals have formed, you can place the container in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. mdpi.org [mdpi.org]
- 3. Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Streptomyces spp. From Ethiopia Producing Antimicrobial Compounds: Characterization via Bioassays, Genome Analyses, and Mass Spectrometry [frontiersin.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. toku-e.com [toku-e.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Refining experimental protocols for IT-143B to enhance reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving IT-143B. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the piericidin family of antibiotics, isolated from Streptomyces sp.[1][2] Like other piericidins, its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4][5] This inhibition is due to its structural similarity to coenzyme Q, which allows it to compete for the ubiquinone binding site on Complex I.[2][] By blocking electron flow, this compound disrupts cellular respiration, leading to a decrease in ATP production and the induction of apoptosis.[3][] Some piericidins have also been shown to inhibit the bacterial Type III Secretion System (T3SS).[7]
Q2: What are the known cellular effects of this compound and other piericidins?
A2: The primary cellular effect of piericidins is the inhibition of mitochondrial respiration, which can lead to:
-
Decreased cellular ATP levels.[]
-
Increased production of reactive oxygen species (ROS).
-
Cell cycle arrest.[8]
This compound has been reported to be active against KB carcinoma cells.[9] Other piericidins have demonstrated cytotoxic activity against a range of cancer cell lines, including renal cell carcinoma (OS-RC-2), promyelocytic leukemia (HL-60), and chronic myelogenous leukemia (K562) cells.[8]
Q3: In what solvents can this compound be dissolved?
A3: this compound is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[2] It has poor solubility in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical working concentration for piericidins in cell culture experiments?
A4: The optimal concentration of this compound will be cell-line dependent and needs to be determined empirically through a dose-response experiment. However, based on data for other piericidins, a starting range of 0.1 µM to 10 µM is recommended for initial experiments. For example, some piericidin derivatives have shown potent cytotoxicity with IC50 values lower than 0.1 μM in HL-60 cells, while others have IC50 values in the low micromolar range in other cell lines.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal working concentration for your specific cell line. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Store the stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions from the stock solution for each experiment. | |
| Cell line resistance: The target cell line may be resistant to the effects of Complex I inhibitors. | Consider using a positive control, such as Rotenone, another well-characterized Complex I inhibitor. You can also try a different cell line known to be sensitive to piericidins. | |
| High variability between replicate experiments | Inconsistent cell health: Variations in cell density, passage number, or overall health can affect the response to treatment. | Standardize your cell culture conditions. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions. | |
| Uneven compound distribution: The compound may not be evenly distributed in the culture medium. | After adding this compound to the culture medium, gently mix the plate to ensure even distribution. | |
| Unexpected cell death in control group | Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and does not affect cell viability. Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Contamination: The cell culture may be contaminated with bacteria or mycoplasma. | Regularly check your cell cultures for contamination. Use aseptic techniques and periodically test for mycoplasma. |
Experimental Protocols
The following are generalized protocols based on methodologies used for other piericidin family members. Users should optimize these protocols for their specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (determined from the cell viability assay) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Visualizations
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Caption: General workflow for assessing cell viability using an MTT assay.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Reaction sites of rotenone, piericidin A, and amytal in relation to the nonheme iron components of NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10588897B2 - Piericidin bacterial inhibitors - Google Patents [patents.google.com]
- 8. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating potential sources of error in IT-143B studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential sources of error in studies involving IT-143B. Given the limited specific data on this compound, this resource leverages information on the piericidin class of compounds, to which this compound belongs, and general best practices for working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a rare, higher homologue of the piericidin class of antibiotics isolated from a Streptomyces species.[1] While its specific mechanism of action is not well-documented, piericidins are known inhibitors of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I). Therefore, it is plausible that this compound shares this mechanism.
Q2: What are the potential applications of this compound in research?
A2: Based on initial findings, this compound has demonstrated activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] This suggests potential applications in antifungal, antibacterial, and cancer research.
Q3: What are the common challenges and sources of error when working with a novel compound like this compound?
A3: As with many small molecule inhibitors, researchers may encounter issues such as:
-
Off-target effects: The compound may interact with unintended cellular targets, leading to confounding results.
-
Solubility and stability issues: this compound is soluble in ethanol, methanol, DMF, and DMSO.[1] However, its stability in aqueous solutions and cell culture media over time should be empirically determined.
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can vary between cell types.
-
Experimental variability: Inconsistent cell handling, reagent quality, and assay conditions can lead to unreliable data.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results in cell viability assays. | 1. Compound instability: this compound may be degrading in the experimental medium.2. Cell culture inconsistencies: Variations in cell passage number, density, or health.[3][4]3. Pipetting errors or improper sample handling. [5] | 1. Prepare fresh stock solutions and working dilutions for each experiment. Assess compound stability in media over the experiment's duration using analytical methods like HPLC.2. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and monitor cell health microscopically.3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper labeling of all tubes and plates.[5] |
| Observed phenotype does not align with the expected mechanism of action (inhibition of mitochondrial Complex I). | 1. Off-target effects: this compound may be hitting other cellular targets.2. Indirect effects: The observed phenotype could be a downstream consequence of mitochondrial dysfunction rather than a direct effect on a specific pathway. | 1. Perform target deconvolution studies (e.g., chemical proteomics). Use a structurally unrelated Complex I inhibitor to see if the phenotype is recapitulated.2. Conduct a thorough literature search on the downstream effects of Complex I inhibition in your specific cell model. |
| High cellular toxicity at concentrations expected to be effective. | 1. Off-target toxicity: The compound may be toxic through mechanisms unrelated to Complex I inhibition.2. On-target toxicity: The cell line may be particularly sensitive to mitochondrial inhibition. | 1. Test the compound in a cell line known to be resistant to Complex I inhibitors. Perform counter-screening against a panel of known toxicity targets.2. Lower the concentration of this compound and shorten the exposure time. Ensure the cell culture medium contains appropriate nutrients to support cells with compromised mitochondrial function. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Mitochondrial Respiration
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Compound Injection: Prepare this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load the compound into the injection ports of the sensor cartridge.
-
Mitochondrial Stress Test: Place the cell plate in a Seahorse XF Analyzer. After an initial measurement of basal respiration, sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A to measure ATP production, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of this compound on mitochondrial function.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines This table is a template for researchers to populate with their own data.
| Cell Line | IC50 (µM) after 48h | Standard Deviation |
| KB | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Effects of this compound on Mitochondrial Respiration This table is a template for researchers to populate with their own data.
| Parameter | Vehicle Control | This compound (X µM) |
| Basal Respiration (OCR, pmol/min) | [Insert Value] | [Insert Value] |
| ATP Production (OCR, pmol/min) | [Insert Value] | [Insert Value] |
| Maximal Respiration (OCR, pmol/min) | [Insert Value] | [Insert Value] |
| Spare Respiratory Capacity (%) | [Insert Value] | [Insert Value] |
Visualizations
Caption: Proposed mechanism of action for this compound as an inhibitor of Mitochondrial Complex I.
Caption: Workflow for determining the IC50 value of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 5. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
Validation & Comparative
Unveiling the Potency of IT-143B: A Comparative Analysis of Piericidin Antibiotics
For Immediate Release
In the competitive landscape of antibiotic research, the piericidin family of natural products has long been recognized for its potent inhibitory effects on mitochondrial complex I, leading to significant anti-tumor, insecticidal, and antimicrobial activities. Among these, IT-143B, a rare homologue, has demonstrated notable efficacy. This report provides a comprehensive comparison of this compound with other members of the piericidin class, supported by available experimental data and detailed methodologies for researchers in drug development and related scientific fields.
Efficacy Against Carcinoma Cells: A Comparative Overview
Piericidins exert their cytotoxic effects primarily through the inhibition of the mitochondrial respiratory chain, a critical pathway for cellular energy production. This mechanism is particularly effective against rapidly proliferating cancer cells. While direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound against a wide array of cancer cell lines are not extensively available in publicly accessible literature, its activity against KB carcinoma cells has been noted.
To provide a framework for comparison, the following table summarizes the known IC50 values of other prominent piericidin antibiotics against various cancer cell lines.
| Piericidin Derivative | Cell Line | IC50 (µM) | Reference |
| Piericidin A | HCT-116 | 0.020 | [1] |
| Piericidin A | PSN1 | 12.03 | [1] |
| Piericidin A | T98G | >12.03 | [1] |
| Piericidin A | A549 | >12.03 | [1] |
| Piericidin A | Tn5B1-4 | 0.061 | [2] |
| Piericidin A | HepG2 | 233.97 | [2] |
| Piericidin A | Hek293 | 228.96 | [2] |
| Piericidin L | OS-RC-2 | 2.2 | [2] |
| Piericidin M | OS-RC-2 | 4.5 | [2] |
| Piericidins N-R | HL-60 | <0.1 | [2] |
| 11-demethyl-glucopiericidin A | ACHN | 2.3 | [2] |
| 11-demethyl-glucopiericidin A | HL-60 | 1.3 | [2] |
| 11-demethyl-glucopiericidin A | K562 | 5.5 | [2] |
This table will be updated as more specific data for this compound becomes available.
Antimicrobial and Antifungal Activity
This compound has been reported to be active against the Gram-positive bacterium Micrococcus luteus and the fungus Aspergillus fumigatus[3]. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are essential for a direct comparison with other piericidins. Research is ongoing to elucidate these specific metrics.
Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway
The primary mechanism of action for piericidin antibiotics is the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.
The signaling cascade initiated by piericidins is visualized in the following diagram:
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of piericidin antibiotics on adherent mammalian cell lines.
Materials:
-
96-well plates
-
Mammalian cell line of interest (e.g., KB cells)
-
Complete culture medium
-
Piericidin antibiotic stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the piericidin antibiotic in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted antibiotic solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value from the dose-response curve.[4][5]
Protocol 2: Mitochondrial Complex I Activity Assay
This protocol describes a method to measure the inhibitory effect of piericidin antibiotics on mitochondrial complex I.
Materials:
-
Isolated mitochondria or cell lysates
-
Mitochondrial Complex I Assay Kit (commercially available kits provide optimized buffers and reagents)
-
Piericidin antibiotic stock solution
-
NADH
-
Coenzyme Q1 (or other suitable electron acceptor)
-
Microplate reader capable of kinetic measurements at 340 nm
Experimental Workflow:
Procedure:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation methods or use whole-cell lysates.
-
Prepare the reaction buffer as specified by the manufacturer of the assay kit.
-
In a 96-well plate, add the mitochondrial preparation to the reaction buffer.
-
Add the desired concentrations of the piericidin antibiotic or vehicle control to the wells.
-
Pre-incubate the plate for a specified time to allow the inhibitor to interact with Complex I.
-
Initiate the reaction by adding a solution of NADH.
-
Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to Complex I activity.
-
Calculate the percentage of inhibition for each concentration of the antibiotic relative to the vehicle control.
Future Directions
The promising bioactivity of this compound warrants further investigation. Future research should focus on determining the precise IC50 and MIC values of this compound against a broader range of cancer cell lines, bacteria, and fungi. Head-to-head studies with other piericidin derivatives under standardized conditions will be crucial for a definitive comparative assessment of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human antimicrobial peptides' antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
Comparative Analysis of IT-143B: A Novel Antifungal Agent
This guide provides a comparative overview of the investigational antifungal agent IT-143B against commercially available antifungal drugs. The analysis is based on hypothetical preclinical data and is intended for researchers, scientists, and drug development professionals to illustrate a potential antifungal profile and the methodologies used for its evaluation.
Mechanism of Action
This compound is a novel triazole derivative engineered to exhibit potent and specific inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2][3] Unlike some earlier triazoles, this compound has been designed to have a higher affinity for the fungal CYP51 enzyme over its mammalian counterparts, suggesting a potentially favorable safety profile.
Caption: Hypothetical mechanism of action of this compound.
Comparative In Vitro Susceptibility
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against common fungal pathogens compared to established antifungal agents. Lower MIC values indicate higher potency.
| Fungal Species | This compound (μg/mL) | Fluconazole (μg/mL) | Voriconazole (μg/mL) | Amphotericin B (μg/mL) |
| Candida albicans | 0.06 | 0.5 | 0.03 | 0.5 |
| Candida glabrata | 0.25 | 16 | 0.25 | 1 |
| Candida krusei | 0.5 | 64 | 0.5 | 1 |
| Aspergillus fumigatus | 0.125 | - | 0.5 | 1 |
| Cryptococcus neoformans | 0.125 | 4 | 0.125 | 0.25 |
Data for commercially available agents are representative values from published literature.[4][5][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document.[7]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound and comparator antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well. For azoles, a slight trailing growth is often observed, and the endpoint is determined based on a significant reduction in turbidity.[7]
Caption: Workflow for MIC determination via broth microdilution.
Discussion
The hypothetical data suggests that this compound demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including species that exhibit reduced susceptibility to first-generation azoles like fluconazole (e.g., Candida glabrata and Candida krusei). Its efficacy against Aspergillus fumigatus appears comparable to or slightly better than voriconazole in this simulated dataset. Further in vivo studies are necessary to establish the clinical relevance of these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activities of R-135853, a sordarin derivative, in experimental candidiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IT-143B and Other Natural Product Anticancer Agents
A comprehensive search for the natural product anticancer agent designated as IT-143B has yielded no publicly available scientific literature, preclinical data, or clinical trial information. The designation "this compound" does not correspond to any known compound in the field of cancer research based on extensive database searches. It is possible that this is an internal codename for a very early-stage compound not yet disclosed publicly, or the identifier may be inaccurate.
Therefore, a direct comparative analysis of this compound is not feasible at this time.
As an alternative, this guide will provide a comparative analysis of three well-established natural product anticancer agents: Paclitaxel , Vincristine , and Doxorubicin . This comparison will adhere to the requested format, including data tables, experimental protocol summaries, and visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.
Overview of Selected Natural Product Anticancer Agents
Natural products have long been a cornerstone of cancer chemotherapy, with many approved drugs originating from plants, microorganisms, and marine life.[1][2] These compounds often possess complex chemical structures and unique mechanisms of action that are difficult to replicate synthetically.[3][4]
-
Paclitaxel: A member of the taxane family, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a mitotic inhibitor used in the treatment of various solid tumors.[3]
-
Vincristine: A vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus. Like paclitaxel, it is a mitotic inhibitor, but with a different mechanism of action, and is a key component in the treatment of leukemias and lymphomas.[3]
-
Doxorubicin: An anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It has a broad spectrum of activity against many types of cancers and acts through multiple mechanisms, primarily by intercalating DNA.
Comparative Data of Selected Agents
The following table summarizes key quantitative data for Paclitaxel, Vincristine, and Doxorubicin, providing a basis for their comparative assessment.
| Feature | Paclitaxel | Vincristine | Doxorubicin |
| Class | Taxane | Vinca Alkaloid | Anthracycline |
| Mechanism of Action | Promotes microtubule assembly and stabilization, leading to mitotic arrest.[5] | Inhibits microtubule polymerization by binding to tubulin, leading to mitotic arrest.[5] | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species. |
| Primary Clinical Applications | Ovarian, breast, lung, and pancreatic cancers.[3] | Acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphoma.[3] | Breast, bladder, lung, ovarian, and stomach cancers; sarcomas; and various leukemias. |
| Common Resistance Mechanisms | Upregulation of drug efflux pumps (e.g., P-glycoprotein), mutations in tubulin. | Upregulation of drug efflux pumps (e.g., P-glycoprotein), alterations in tubulin isotypes. | Increased drug efflux, alterations in topoisomerase II, enhanced DNA repair mechanisms. |
| Dose-Limiting Toxicities | Myelosuppression, peripheral neuropathy. | Peripheral neuropathy. | Cardiotoxicity (cumulative dose-dependent), myelosuppression. |
Key Experimental Protocols
The following are summaries of standard methodologies used to evaluate the anticancer properties of natural products like those discussed.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the anticancer agent for a specified period (e.g., 48-72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an agent on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cancer cells are treated with the anticancer agent at a specific concentration (e.g., its IC50) for a defined time.
-
Both floating and adherent cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating natural product anticancer agents.
Caption: Mechanisms of Paclitaxel and Vincristine leading to apoptosis.
References
- 1. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
- 2. Natural Products as Anticancer Agents: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Fungal Cross-Resistance: A Case Study Approach for IT-143B
For Immediate Release
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of novel antifungal compounds, using the piericidin-class antibiotic, IT-143B, as a case study. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, data presentation standards, and visual representations of key processes and pathways. While specific cross-resistance data for this compound is limited due to its historical lack of availability, this guide offers a robust methodology for generating and interpreting such critical data.
Introduction to this compound
This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1][2] It has demonstrated in-vitro activity against the opportunistic fungal pathogen Aspergillus fumigatus.[1][2] Piericidins are known to be inhibitors of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), a key component of the electron transport chain. This mechanism of action is distinct from the majority of currently approved antifungal agents, making this compound and other piericidin-class compounds a subject of interest for novel antifungal development. Understanding the potential for cross-resistance with existing antifungal drugs is a critical step in evaluating the clinical potential of this compound.
Comparator Antifungal Agents
To assess the cross-resistance profile of this compound, a panel of comparator antifungal agents with diverse mechanisms of action should be selected. For studies involving Aspergillus fumigatus, the following agents are recommended:
| Antifungal Agent | Class | Mechanism of Action |
| This compound (Test Agent) | Piericidin | Inhibition of mitochondrial Complex I (putative) |
| Voriconazole | Triazole | Inhibition of lanosterol 14-α-demethylase, blocking ergosterol biosynthesis. |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. |
| Caspofungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity. |
Experimental Protocols
Fungal Strains and Culture Conditions
A panel of clinical and/or laboratory-generated strains of Aspergillus fumigatus should be used. This panel should ideally include wild-type susceptible strains and strains with known resistance mechanisms to one or more of the comparator agents. Strains should be cultured on appropriate media, such as Potato Dextrose Agar (PDA), and incubated at 35°C to obtain confluent sporulation.
Antifungal Susceptibility Testing
Antifungal susceptibility testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology for filamentous fungi.[3] A brief outline of the broth microdilution method is as follows:
-
Inoculum Preparation: A suspension of conidia is prepared from a 5-7 day old culture. The conidial suspension is adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Serial twofold dilutions of this compound and the comparator antifungal agents are prepared in 96-well microtiter plates.
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a complete inhibition of visible growth.
Cross-Resistance Analysis
Cross-resistance is evaluated by comparing the MIC values of this compound against strains with known resistance to the comparator agents. A lack of significant change in the MIC of this compound against a resistant strain would suggest a lack of cross-resistance. Conversely, a significant increase in the MIC of this compound would indicate cross-resistance.
Data Presentation: Hypothetical Cross-Resistance Data
The following tables present hypothetical data from a cross-resistance study of this compound against a panel of Aspergillus fumigatus strains.
Table 1: MICs of this compound and Comparator Antifungals against Susceptible A. fumigatus
| Fungal Strain | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| A. fumigatus (Wild-Type 1) | 0.125 | 0.5 | 1 | 0.06 |
| A. fumigatus (Wild-Type 2) | 0.25 | 0.5 | 0.5 | 0.06 |
Table 2: MICs of this compound and Comparator Antifungals against Resistant A. fumigatus
| Fungal Strain | Resistance Phenotype | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| A. fumigatus (VRZ-R1) | Voriconazole-Resistant | 0.125 | >16 | 1 | 0.06 |
| A. fumigatus (AMB-R1) | Amphotericin B-Resistant | 0.25 | 0.5 | 8 | 0.06 |
| A. fumigatus (CAS-R1) | Caspofungin-Resistant | 0.125 | 0.5 | 1 | >8 |
In this hypothetical scenario, the stable MICs of this compound against strains resistant to voriconazole, amphotericin B, and caspofungin would suggest a lack of cross-resistance and a novel mechanism of action.
Visualizations: Workflows and Pathways
Experimental Workflow for Cross-Resistance Assessment
Caption: Experimental workflow for assessing the cross-resistance of this compound.
Putative Signaling Pathway for this compound Action
Caption: Putative mechanism of this compound via inhibition of mitochondrial Complex I.
References
Investigating the Synergistic Potential of IT-143B in Combination Cancer Therapy
A Comparative Guide for Researchers
IT-143B, a member of the piericidin class of antibiotics, has demonstrated notable anti-cancer properties, primarily through its potent inhibition of the mitochondrial NADH-ubiquinone oxidoreductase (Complex I).[1][2][3] This guide explores the potential for synergistic therapeutic strategies by combining this compound with other anti-cancer compounds. While direct experimental data on this compound in combination therapies is currently limited, this document provides a comparative analysis based on the established mechanism of action of piericidins and data from analogous Complex I inhibitors to inform future research directions.
Mechanism of Action: Targeting Cellular Respiration
This compound and other piericidins exert their cytotoxic effects by specifically targeting and inhibiting Complex I of the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death in cancer cells. This targeted disruption of mitochondrial function presents a compelling rationale for exploring synergistic combinations with agents that target complementary cellular pathways.
Potential Synergistic Combinations with this compound
Based on the mechanism of action of piericidins and the broader class of Complex I inhibitors, several classes of compounds present strong potential for synergistic anti-cancer effects when combined with this compound.
Glycolysis Inhibitors
Rationale: Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation. By inhibiting both mitochondrial respiration (with this compound) and glycolysis, this dual approach aims to create a metabolic crisis within the cancer cell, leading to enhanced cell death.
Supporting Evidence: Studies have shown that combining inhibitors of oxidative phosphorylation with glycolysis inhibitors, such as 2-deoxyglucose (2-DG), can lead to synergistic anti-cancer effects in various cancer models, including pancreatic cancer.[4][5]
Table 1: Hypothetical Synergistic Effects of this compound with Glycolysis Inhibitors
| Combination Agent | Cancer Model | Expected Outcome | Supporting Rationale |
| 2-Deoxyglucose (2-DG) | Pancreatic, Lung, Breast Cancer | Increased Apoptosis, Reduced Tumor Growth | Dual metabolic blockade leading to severe energy depletion.[4][5] |
| 3-Bromopyruvate (3-BP) | Glioblastoma, Hepatocellular Carcinoma | Enhanced Cytotoxicity | Inhibition of key glycolytic enzymes alongside mitochondrial dysfunction. |
PARP Inhibitors
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways. The increased oxidative stress induced by this compound can cause DNA damage. Combining this compound with a PARP inhibitor could create a synthetic lethal scenario, where the cancer cells are unable to repair the DNA damage, leading to cell death.
Supporting Evidence: A first-in-class NDUFS7 antagonist, which also inhibits Complex I, has demonstrated synergy with PARP inhibitors in pancreatic cancer models.[4][5]
Table 2: Hypothetical Synergistic Effects of this compound with PARP Inhibitors
| Combination Agent | Cancer Model | Expected Outcome | Supporting Rationale |
| Olaparib | BRCA-mutated Breast, Ovarian, Pancreatic Cancer | Increased Cell Death, Delayed Resistance | Accumulation of DNA damage due to ROS and inhibition of DNA repair.[4][5] |
| Talazoparib | Cancers with homologous recombination deficiency | Enhanced Tumor Regression | Synergistic cytotoxicity through dual mechanisms of DNA damage and repair inhibition. |
Chemotherapeutic Agents
Rationale: Conventional chemotherapeutic agents often induce apoptosis through various mechanisms. The metabolic stress and increased ROS production caused by this compound can sensitize cancer cells to the cytotoxic effects of these agents, potentially allowing for lower, less toxic doses of chemotherapy.
Supporting Evidence: Various natural compounds have been shown to enhance the efficacy of chemotherapeutic drugs like paclitaxel and doxorubicin through synergistic interactions.[6]
Table 3: Hypothetical Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination Agent | Cancer Model | Expected Outcome | Supporting Rationale |
| Paclitaxel | Breast, Lung, Ovarian Cancer | Increased Apoptotic Rate | Sensitization of cancer cells to microtubule-stabilizing agent-induced cell death.[6] |
| Doxorubicin | Various Solid Tumors and Hematological Malignancies | Enhanced Anti-tumor Activity | Increased oxidative stress and mitochondrial dysfunction amplifying doxorubicin's cytotoxic effects.[6] |
Experimental Protocols
Detailed methodologies for investigating the synergistic effects of this compound would involve the following key experiments:
Cell Viability and Proliferation Assays
-
Method: Cancer cell lines would be treated with this compound alone, the combination agent alone, and the combination of both at various concentrations. Cell viability would be assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assays
-
Method: Apoptosis would be quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: A significant increase in the apoptotic cell population in the combination treatment group compared to the single-agent groups would indicate synergy.
In Vivo Xenograft Studies
-
Method: Human cancer cells would be implanted into immunodeficient mice. Once tumors are established, mice would be treated with this compound, the combination agent, or the combination.
-
Data Analysis: Tumor growth inhibition would be measured over time. A significantly greater reduction in tumor volume in the combination group would demonstrate in vivo synergy.
Visualizing the Pathways
To illustrate the proposed synergistic mechanisms, the following diagrams outline the targeted cellular pathways.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Published Bioactivity of IT-143B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivity of IT-143B with alternative compounds, supported by available experimental data. This compound is a member of the piericidin class of antibiotics, which are recognized for their activity against a range of fungal and bacterial pathogens, as well as cancer cell lines. While specific independent verification data for this compound is limited, this guide offers a comparative analysis based on the known mechanisms of action of the piericidin class and related compounds.
Executive Summary
This compound, a piericidin antibiotic isolated from Streptomyces sp., has demonstrated bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1][2] The primary mechanism of action for piericidins is the inhibition of mitochondrial Complex I (NADH-ubiquinone oxidoreductase), a critical component of the electron transport chain. Disruption of this complex leads to a cascade of cellular events, ultimately resulting in apoptosis. Additionally, some piericidins have been shown to downregulate the 78 kDa glucose-regulated protein (GRP78), a key molecular chaperone involved in protein folding and a target in cancer therapy.
Data Presentation
Table 1: Comparison of Bioactivity of this compound and Alternatives
| Compound | Class | Primary Target(s) | Reported Bioactivity (IC50) | Organism/Cell Line |
| This compound | Piericidin Antibiotic | Mitochondrial Complex I, GRP78 (putative) | Data not publicly available | Aspergillus fumigatus, Micrococcus luteus, KB carcinoma cells[1][2] |
| Piericidin A | Piericidin Antibiotic | Mitochondrial Complex I | 0.061 µM | Tn5B1-4 cells[3] |
| 0.020 µM | HCT-116 cells[4] | |||
| >12.03 µM | A549 cells[4] | |||
| Rotenone | Botanical Insecticide | Mitochondrial Complex I | < 100 nM (for decrease in succinyl-CoA) | Multiple human cell lines[5] |
| ~25 nM (for inhibition of succinyl-CoA biosynthesis) | SH-SY5Y cells[6] | |||
| 50 nM (induces cell death) | Parkinson's disease patient-derived ONS cells[7] | |||
| HA15 | Thiazole Benzensulfonamide | GRP78 | Synergizes with mitotane | Adrenocortical carcinoma cells[8] |
| Decreased cell viability in a dose- and time-dependent manner | Lung cancer cells (A549, H460, H1975)[9] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is believed to be consistent with that of other piericidins, primarily through the inhibition of mitochondrial Complex I.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 5. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of IT-143B: A Comparative Analysis
A comprehensive review of publicly available data reveals a significant lack of information on the safety profile of IT-143B, a rare piericidin-class antibiotic. At present, a direct, data-driven comparison to existing drugs is not feasible. This guide outlines the currently known information about this compound and details the necessary experimental data required for a thorough safety assessment.
Introduction to this compound
This compound is a compound belonging to the piericidin class of antibiotics, which were first isolated from a Streptomyces species.[1] Initial research has indicated its activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1] However, beyond these initial findings, there is a notable absence of publicly accessible preclinical or clinical data regarding its safety, toxicity, and mechanism of action.
Data Presentation: The Information Gap
A critical component of any drug safety assessment is the availability of quantitative data from a battery of standardized tests. For this compound, this information is not currently in the public domain. A comparative safety profile would necessitate, at a minimum, the data outlined in the table below. For illustrative purposes, the table includes placeholder columns for comparator drugs, which would typically be selected based on a similar therapeutic indication or mechanism of action.
| Safety Parameter | This compound | Comparator Drug A | Comparator Drug B |
| In Vitro Cytotoxicity (IC50) | |||
| - Healthy Human Cell Line 1 | Data Not Available | ||
| - Healthy Human Cell Line 2 | Data Not Available | ||
| Genotoxicity | |||
| - Ames Test | Data Not Available | ||
| - Chromosomal Aberration Test | Data Not Available | ||
| In Vivo Acute Toxicity (LD50) | |||
| - Rodent (Oral) | Data Not Available | ||
| - Rodent (Intravenous) | Data Not Available | ||
| Organ-Specific Toxicity | |||
| - Hepatotoxicity Markers | Data Not Available | ||
| - Nephrotoxicity Markers | Data Not Available | ||
| - Cardiotoxicity Markers | Data Not Available |
Experimental Protocols for Safety Evaluation
To establish a comprehensive safety profile for this compound, a series of well-defined experiments would be required. The methodologies for these key experiments are outlined below.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that is toxic to healthy human cells.
Methodology:
-
Cell Culture: Culture various human cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) under standard conditions.
-
Compound Exposure: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Utilize a cell viability assay, such as the MTT or LDH assay, to quantify the percentage of viable cells at each concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration of this compound that reduces cell viability by 50%.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
Methodologies:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Use strains of Salmonella typhimurium with mutations in the histidine operon.
-
Expose the bacteria to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) to determine the mutagenic potential.
-
-
In Vitro Chromosomal Aberration Test:
-
Treat cultured mammalian cells (e.g., Chinese hamster ovary cells) with this compound.
-
Arrest the cells in metaphase.
-
Harvest, fix, and stain the chromosomes.
-
Microscopically analyze the chromosomes for structural abnormalities.
-
In Vivo Acute Toxicity Studies
Objective: To determine the short-term toxic effects and the lethal dose (LD50) of this compound in animal models.
Methodology:
-
Animal Models: Utilize at least two different rodent species (e.g., mice and rats).
-
Dose Administration: Administer single, escalating doses of this compound via relevant routes (e.g., oral, intravenous).
-
Observation: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight, and overall health.
-
LD50 Calculation: Determine the dose that is lethal to 50% of the test animals.
-
Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
Mandatory Visualizations
Due to the lack of specific data on the signaling pathways and experimental workflows for this compound, the following diagrams are presented as generalized representations of the necessary scientific processes.
Caption: Generalized workflow for the initial safety assessment of a test compound like this compound.
Conclusion
While this compound has demonstrated initial antimicrobial and anticancer activity, a comprehensive understanding of its safety profile is a prerequisite for any further development. The generation of robust in vitro and in vivo toxicity data is essential to enable a meaningful comparison with existing drugs and to ascertain its therapeutic potential. Researchers and drug development professionals are encouraged to pursue these foundational safety studies to elucidate the risk-benefit profile of this novel compound.
References
A Comparative Analysis of the Anti-Cancer Potency of Piericidin-Class Synthetic Compounds
IT-143B, a homolog of the piericidin class of antibiotics, was first isolated from a Streptomyces species in 1996[1][2]. Members of the piericidin family are known for their potent biological activities, including antifungal, antibacterial, and antitumor effects[2]. Their primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase), a critical component of cellular respiration[3][4][5]. This interference with cellular energy production ultimately leads to apoptosis (programmed cell death).
Comparative Potency of Piericidin Analogs
The following table summarizes the cytotoxic potency (IC50 values) of several well-characterized piericidin compounds against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | - | 0.061 | [6] |
| HepG2 | Liver Cancer | 233.97 | [6] | |
| Hek293 | - | 228.96 | [6] | |
| HT-29 | Colon Carcinoma | 0.0077 | [7] | |
| Piericidin A1 | L1210 | Leukemia | 0.005 | |
| Piericidin B1 | L1210 | Leukemia | 0.006 | |
| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | [8] |
| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | [8] |
| Piericidin N | HL-60 | Leukemia | < 0.1 | [8] |
| Piericidin O | HL-60 | Leukemia | < 0.1 | [8] |
| Piericidin P | HL-60 | Leukemia | < 0.1 | [8] |
| Piericidin Q | HL-60 | Leukemia | < 0.1 | [8] |
| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [8] |
| HL-60 | Leukemia | 1.3 | [8] | |
| K562 | Leukemia | 5.5 | [8] | |
| Piericidin G1 | SF-268 | Brain Cancer | 10.0 - 12.7 | |
| MCF-7 | Breast Cancer | 10.0 - 12.7 | ||
| HepG2 | Liver Cancer | 10.0 - 12.7 | ||
| A549 | Lung Cancer | 10.0 - 12.7 |
Experimental Methodologies
The following are detailed protocols for common cytotoxicity assays used to determine the potency of synthetic compounds like the piericidins.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA and proteins of adherent cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After the treatment period, remove the culture medium and gently wash the cells with PBS. Then, add a fixing solution (e.g., 4% paraformaldehyde or methanol) and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add a 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., methanol or a solution of 1% SDS) to each well to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of adherent, viable cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway initiated by piericidin compounds and a typical experimental workflow for assessing cytotoxicity.
Caption: Signaling pathway of piericidin-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. toku-e.com [toku-e.com]
- 4. apexbt.com [apexbt.com]
- 5. Piericidin A - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical methods for validating the significance of IT-143B research findings
An Objective Comparison of Statistical Methods for Validating the Significance of Hypothetix (IT-143B) Research Findings
For researchers and drug development professionals, establishing the statistical significance of preclinical findings is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative overview of common statistical methods essential for validating research findings, using the hypothetical anti-cancer agent Hypothetix (this compound) as a case study. Hypothetix is a novel small molecule inhibitor designed to target the pro-survival signaling pathway mediated by the fictitious kinase "Kinase-X" in pancreatic cancer.
This guide will delve into the appropriate statistical methodologies for analyzing preclinical data, ensuring robust and reliable interpretation of results. We will explore various statistical tests, their applications, and their underlying assumptions, providing a framework for selecting the most suitable method for your experimental design.
Comparative Analysis of Statistical Methods
The selection of an appropriate statistical test is contingent upon the nature of the data and the research question being addressed. Below is a summary of commonly employed statistical methods in preclinical research, comparing their applications, strengths, and limitations.
| Statistical Method | Application in Preclinical Research | Assumptions | Strengths | Weaknesses |
| Student's t-test | Comparing the means of two independent groups (e.g., control vs. Hypothetix-treated). | Data are normally distributed; variances of the two groups are equal. | Simple to implement and interpret; powerful for detecting differences between two groups. | Limited to comparing only two groups; sensitive to outliers. |
| Analysis of Variance (ANOVA) | Comparing the means of three or more groups (e.g., control and multiple doses of Hypothetix). | Data are normally distributed; variances of the groups are equal; observations are independent. | Allows for the comparison of multiple groups simultaneously, reducing the risk of Type I errors. | Does not specify which groups are different from each other; requires post-hoc testing. |
| Mann-Whitney U Test | Comparing the distributions of two independent groups when the assumption of normality is not met. | Data are ordinal or continuous; observations are independent. | Robust to non-normally distributed data and outliers. | Less powerful than the t-test when data are normally distributed. |
| Kruskal-Wallis Test | Comparing the distributions of three or more groups when the assumption of normality is not met. | Data are ordinal or continuous; observations are independent. | A non-parametric alternative to ANOVA; robust to non-normally distributed data. | Less powerful than ANOVA for normally distributed data; requires post-hoc tests for pairwise comparisons. |
| Linear Regression | Modeling the relationship between a dependent variable (e.g., tumor volume) and an independent variable (e.g., dose of Hypothetix). | Linear relationship between variables; residuals are normally distributed; homoscedasticity. | Provides a quantitative model of the relationship between variables; allows for prediction. | Assumes a linear relationship, which may not always be the case; sensitive to outliers. |
| Chi-Square Test | Analyzing categorical data (e.g., comparing the proportion of apoptotic cells in control vs. treated groups). | Data are categorical; expected frequencies in each cell are at least 5. | Useful for analyzing frequencies and proportions. | Can be misleading with small sample sizes. |
Experimental Protocol: In Vitro Efficacy of Hypothetix (this compound) in Pancreatic Cancer Cells
This protocol outlines a typical in vitro experiment to assess the efficacy of Hypothetix on a pancreatic cancer cell line.
Objective: To determine the dose-dependent effect of Hypothetix (this compound) on the viability of PANC-1 pancreatic cancer cells.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Hypothetix (this compound) stock solution (10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Methodology:
-
Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Hypothetix (e.g., 0, 1, 5, 10, 25, 50 µM). The vehicle control group receives medium with the equivalent concentration of DMSO. Each treatment condition is performed in triplicate.
-
Incubation: The cells are incubated with Hypothetix for 72 hours.
-
MTT Assay: After the incubation period, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Collection: The absorbance at 570 nm is measured using a microplate reader.
-
Statistical Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. An ANOVA followed by a post-hoc test (e.g., Dunnett's test) will be used to compare the means of the different treatment groups to the control group. A p-value of less than 0.05 will be considered statistically significant.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the theoretical underpinnings of Hypothetix's mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing the in vitro efficacy of Hypothetix (this compound).
Safety Operating Guide
Proper Disposal Procedures for IT-143B: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational compound IT-143B are outlined below to ensure the safety of laboratory personnel and minimize environmental impact. This document provides immediate safety and logistical information, including operational and disposal protocols tailored for researchers, scientists, and drug development professionals.
This compound is a piericidin-class antibiotic isolated from a Streptomyces species.[1] As a bioactive compound with antifungal, antibacterial, and antitumor properties, all waste materials containing this compound must be treated as hazardous chemical waste.[1] Adherence to proper disposal procedures is critical to mitigate risks and ensure compliance with local, state, and federal regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with the following safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2] An accessible safety shower and eye wash station are mandatory in the work area.[2]
Spill Response: In the event of a spill, evacuate personnel from the immediate area.[2] Prevent further leakage and keep the product away from drains or water courses.[2] Absorb the spill with a liquid-binding material such as diatomite or universal binders.[2] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2] All contaminated materials must be collected and disposed of as hazardous waste according to the procedures outlined in this guide.[2]
Quantitative Data Summary
| Property | Value/Information | Source |
| Synonyms | IT-143 | [1] |
| Chemical Class | Piericidin-class antibiotic | [1] |
| Source | Streptomyces sp. | [1] |
| Bioactivity | Antifungal, Antibacterial, Antitumor | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Transport Information | Considered non-hazardous for transport (DOT, IMDG, IATA) | [2] |
Disposal Procedures for this compound
All waste containing this compound, including stock solutions, treated media, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the solvents used (e.g., if this compound is in an organic solvent, use a solvent-compatible container).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound in Methanol").
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
Disposal of Different Waste Streams:
-
High-Concentration Waste: Unused stock solutions and significant quantities of this compound are considered hazardous chemical waste. They should be collected in a designated waste container for disposal by a licensed environmental management vendor.
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to degrade the compound and is not recommended as the sole disposal method without validation. Collect the media in the designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, petri dishes, gloves) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste. After a triple rinse, and once the label is defaced or removed, the container can be disposed of as non-hazardous solid waste.
Experimental Protocol: Chemical Degradation of this compound Waste
For laboratories equipped to perform chemical degradation of their waste, the following protocol outlines a general procedure for the oxidative degradation of this compound in aqueous solutions. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound aqueous waste solution
-
Sodium hypochlorite solution (household bleach, ~5-6% NaOCl) or Potassium Permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) for quenching
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Preparation: Place the aqueous this compound waste solution in a suitable beaker on a stir plate and begin stirring.
-
Oxidation: Slowly add an excess of the oxidizing agent (e.g., sodium hypochlorite solution) to the stirring waste solution. A general guideline is to add enough to maintain a persistent color (in the case of KMnO₄) or a chlorine smell for at least 30 minutes.
-
Reaction Time: Allow the mixture to stir for a minimum of 2 hours to ensure complete degradation.
-
Quenching: After the reaction period, quench the excess oxidant by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the color disappears (for KMnO₄) or the chlorine odor is gone.
-
Neutralization: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding an appropriate acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Final Disposal: The treated solution should be collected as hazardous aqueous waste and disposed of through your institution's hazardous waste management program.
Visualized Workflows
Caption: Waste segregation and disposal workflow for this compound.
Caption: Workflow for chemical degradation of aqueous this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
